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  • Product: Boc-3-(2-quinoxalyl)-DL-Ala-OH

Core Science & Biosynthesis

Foundational

Engineering Peptides with Unnatural Amino Acids: A Technical Whitepaper on the Physicochemical Properties and SPPS Integration of Boc-3-(2-quinoxalyl)-DL-Ala-OH

Executive Summary In the landscape of modern peptide engineering and peptidomimetic drug discovery, the incorporation of unnatural amino acids is a critical strategy to bypass proteolytic degradation, enhance target affi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide engineering and peptidomimetic drug discovery, the incorporation of unnatural amino acids is a critical strategy to bypass proteolytic degradation, enhance target affinity, and introduce novel pharmacophores. Boc-3-(2-quinoxalyl)-DL-Ala-OH is a highly specialized, sterically demanding building block utilized in solid-phase peptide synthesis (SPPS). This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its structural design, and a self-validating experimental protocol for its successful integration into complex peptide sequences.

Structural Anatomy & Physicochemical Profiling

Understanding the physicochemical behavior of Boc-3-(2-quinoxalyl)-DL-Ala-OH requires deconstructing the molecule into its three functional domains: the protecting group, the side-chain pharmacophore, and the chiral center.

According to the physicochemical specifications provided by [1], the compound presents as a stable powder at -20°C, with high solubility in polar aprotic solvents (DMF, DCM, NMP) essential for SPPS.

Quantitative Data Summary
PropertyValue
Product Name Boc-3-(2-quinoxalyl)-DL-Ala-OH
CAS Number 833472-99-4
Molecular Formula C16H19N3O4
Molecular Weight 317.34 g/mol
SMILES String CC(C)(C)OC(=O)NC(Cc1cnc2ccccc2n1)C(O)=O
Physical Form Powder
Storage Temperature -20°C
Assay Purity (HPLC) ≥98.0%
Domain Analysis & Causality
  • The tert-Butyloxycarbonyl (Boc) Group: Provides N-alpha protection. The Boc group is highly lipophilic, ensuring excellent solubility in organic solvents. It is acid-labile (cleaved by Trifluoroacetic acid, TFA), making it orthogonal to side-chain protecting groups that require strong acids (like HF) for final cleavage.

  • The Quinoxaline Moiety: A nitrogen-containing bicyclic heteroaromatic ring. In medicinal chemistry, quinoxalines act as bioisosteres for indoles or purines. They drastically alter the peptide's binding affinity via enhanced

    
     stacking and hydrogen bonding.
    
  • The DL-Alanine Backbone: The racemic (DL) nature of this compound is a deliberate feature for structure-activity relationship (SAR) studies. As noted in broader unnatural amino acid literature from [2], utilizing a racemate during SPPS generates a 1:1 mixture of diastereomeric peptides. This allows researchers to synthesize a diastereomeric library in a single batch, which can later be resolved via preparative HPLC to screen for the optimal stereochemical orientation.

StructuralLogic Compound Boc-3-(2-quinoxalyl) -DL-Ala-OH Boc Boc Protecting Group (N-alpha) Compound->Boc Provides lipophilicity Acid-labile protection Quinoxaline Quinoxaline Ring (Side Chain) Compound->Quinoxaline Pi-pi stacking UV/Vis tracking Pharmacophore DL_Ala DL-Alanine Backbone (Racemic Core) Compound->DL_Ala Structural diversity Protease resistance

Figure 1: Structural logic and functional group contributions of Boc-3-(2-quinoxalyl)-DL-Ala-OH.

Mechanistic Role in Peptide Engineering

Why Boc Chemistry over Fmoc?

While Fmoc-SPPS is the modern standard, Boc chemistry is specifically chosen for sequences prone to aggregation or those containing base-sensitive modifications. The quinoxaline ring is generally stable, but in highly complex, sterically hindered sequences, the in situ neutralization protocols optimized for Boc-SPPS provide superior coupling kinetics compared to the repetitive basic conditions (piperidine) of Fmoc-SPPS.

The Causality of Coupling Reagent Selection

The quinoxaline side chain is exceptionally bulky. If standard carbodiimides (e.g., DIC/HOBt) are used, the steric hindrance at the alpha-carbon will result in sluggish coupling kinetics, leading to truncation or deletion sequences.

The Solution: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIEA (Diisopropylethylamine).

  • Why HATU? It generates an active HOAt ester. The nitrogen atom in the pyridine ring of HOAt creates a "neighboring group effect," acting as a localized base to accelerate the nucleophilic attack of the resin-bound amine, overcoming the steric bulk of the quinoxaline ring.

  • Why DIEA? Its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only serves to deprotonate the carboxylic acid.

Self-Validating Experimental Protocol: SPPS Integration

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates mandatory in-process controls (Kaiser testing) to verify the success of the reaction before proceeding, eliminating downstream failure.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Weigh 0.1 mmol of PAM (phenylacetamidomethyl) resin into a fritted reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes. Causality: Swelling expands the polymer matrix, exposing the reactive amine sites.

Step 2: Boc Deprotection

  • Treat the resin with 100% TFA (Trifluoroacetic acid) for 2 x 1 minute to remove the N-terminal Boc group of the preceding amino acid.

  • Wash extensively with DCM (3x) and DMF (3x).

Step 3: Amino Acid Activation & Coupling

  • Dissolve 0.4 mmol (4 equivalents) of Boc-3-(2-quinoxalyl)-DL-Ala-OH and 0.38 mmol of HATU in a minimal volume of DMF.

  • Add 0.8 mmol (8 equivalents) of DIEA to the solution. Allow 3 minutes for pre-activation (formation of the active HOAt ester).

  • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

Step 4: In-Process Validation (The Kaiser Test)

  • Extract a few resin beads and wash them with ethanol.

  • Apply the Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 100°C for 3 minutes.

  • Self-Validation Logic:

    • Result = Yellow/Colorless: Coupling is complete (primary amines are capped). Proceed to Step 5.

    • Result = Blue: Coupling is incomplete. Do not proceed. Repeat Step 3 using fresh reagents to force the reaction to completion.

Step 5: Global Cleavage

  • Once the sequence is complete, cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) containing 5% p-cresol as a scavenger. Causality: The scavenger prevents carbocations generated during cleavage from alkylating the electron-rich regions of the quinoxaline ring.

SPPSWorkflow Start 1. Resin Swelling (DCM/DMF) Deprotection 2. Boc Deprotection (TFA/DCM) Start->Deprotection Activation 3. Amino Acid Activation (HATU / DIEA) Deprotection->Activation Wash (DMF/DCM) Coupling 4. Coupling Reaction (Boc-3-(2-quinoxalyl)-DL-Ala-OH) Activation->Coupling Pre-activation (3 min) Validation 5. Kaiser Test (In-Process Control) Coupling->Validation Wash (DMF) Validation->Deprotection Negative (Proceed) Validation->Coupling Positive (Re-couple) Cleavage 6. Global Cleavage (HF or TFMSA) Validation->Cleavage Sequence Complete

Figure 2: Self-validating Boc-SPPS workflow for coupling sterically hindered unnatural amino acids.

Analytical Validation & Quality Control

Because Boc-3-(2-quinoxalyl)-DL-Ala-OH is a racemic mixture, the final cleaved product will exist as a mixture of diastereomers. Analytical validation is critical to confirm both the mass and the successful resolution of these epimers.

  • LC-MS Verification: Analyze the crude peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) as recommended by general compound guidelines from [3]. The addition of the quinoxalyl-alanine residue should result in a mass shift of +299.34 Da (Molecular weight of 317.34 Da minus 18.0 Da for the loss of water during peptide bond formation).

  • Preparative RP-HPLC: Utilize a C18 reverse-phase column with a shallow gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA). The diastereomers will typically elute as two distinct, closely eluting peaks due to the differential interaction of the D- and L-quinoxaline side chains with the chiral environment of the peptide backbone.

References

  • Title: Boc-DL-alanine - Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Exploratory

Technical Guide: Synthesis and Validation of Boc-3-(2-quinoxalyl)-DL-Ala-OH

The following technical guide details the synthesis, purification, and characterization of Boc-3-(2-quinoxalyl)-DL-Ala-OH , a non-proteinogenic amino acid derivative utilized in peptidomimetic drug discovery. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, purification, and characterization of Boc-3-(2-quinoxalyl)-DL-Ala-OH , a non-proteinogenic amino acid derivative utilized in peptidomimetic drug discovery.

Executive Summary

Boc-3-(2-quinoxalyl)-DL-Ala-OH is a critical building block for synthesizing peptide inhibitors targeting viral proteases and kinase signaling pathways. The quinoxaline moiety functions as a bioisostere for tryptophan or phenylalanine, offering enhanced


-

stacking interactions and improved metabolic stability. This guide provides a robust, scalable protocol for its synthesis via the acetamidomalonate pathway , ensuring high purity (>98%) and structural integrity.

Chemical Strategy & Retrosynthesis

The synthesis leverages the classical Sørensen amino acid synthesis (acetamidomalonate method). This route is preferred for DL-amino acids due to its cost-effectiveness and reliability in generating the racemic backbone.

Retrosynthetic Analysis

The target molecule is disconnected at the


-carbon and the side-chain methylene.
  • Protective Group Manipulation: Removal of the Boc group reveals the free amino acid.

  • Decarboxylation/Hydrolysis: The amino acid is derived from a diethyl acetamidomalonate intermediate.

  • C-C Bond Formation: The key step is the alkylation of the diethyl acetamidomalonate enolate with an electrophilic quinoxaline species.

  • Precursor Synthesis: The electrophile, 2-(bromomethyl)quinoxaline , is generated via radical bromination of 2-methylquinoxaline.

Retrosynthesis Figure 1: Retrosynthetic Pathway for Boc-3-(2-quinoxalyl)-DL-Ala-OH Target Target: Boc-3-(2-quinoxalyl)-DL-Ala-OH FreeAA Intermediate 1: 3-(2-Quinoxalyl)-DL-alanine Target->FreeAA Boc Protection Malonate Intermediate 2: Diethyl 2-acetamido-2- ((quinoxalin-2-yl)methyl)malonate FreeAA->Malonate Hydrolysis & Decarboxylation Bromide Precursor A: 2-(Bromomethyl)quinoxaline Malonate->Bromide Alkylation (NaOEt/EtOH) DAM Precursor B: Diethyl acetamidomalonate Malonate->DAM Enolate Formation MethylQ Starting Material: 2-Methylquinoxaline Bromide->MethylQ Radical Bromination (NBS/AIBN)

Detailed Experimental Protocol

Phase 1: Precursor Synthesis

Objective: Preparation of 2-(bromomethyl)quinoxaline. Note: This compound is a potent lachrymator and skin irritant. Handle in a fume hood.

  • Reagents:

    • 2-Methylquinoxaline (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • AIBN (Azobisisobutyronitrile) (0.05 eq)

    • Solvent: Carbon tetrachloride (

      
      ) or Benzene (Substitute with Benzotrifluoride for green chemistry compliance).
      
  • Procedure:

    • Dissolve 2-methylquinoxaline in anhydrous solvent.

    • Add NBS and AIBN.

    • Reflux for 4–6 hours under

      
       atmosphere. Monitor by TLC (consume starting material).
      
    • Cool to

      
      , filter off the succinimide byproduct.
      
    • Concentrate the filtrate to obtain the crude bromide.

    • Purification: Recrystallize immediately from n-hexane/ethyl acetate to avoid degradation.

Phase 2: Alkylation (C-C Bond Formation)

Objective: Coupling the quinoxaline moiety to the amino acid backbone.

  • Reagents:

    • Diethyl acetamidomalonate (1.0 eq)

    • Sodium Ethoxide (NaOEt) (1.1 eq) - Freshly prepared from Na metal in dry EtOH.

    • 2-(Bromomethyl)quinoxaline (1.0 eq)

    • Solvent: Anhydrous Ethanol.

  • Procedure:

    • Dissolve Na metal in dry ethanol to generate NaOEt.

    • Add diethyl acetamidomalonate and stir at RT for 30 min to form the enolate (clear solution becomes cloudy).

    • Add 2-(bromomethyl)quinoxaline dropwise (dissolved in minimal EtOH).

    • Reflux for 6–8 hours.[1]

    • Work-up: Evaporate ethanol. Resuspend residue in water and extract with EtOAc.[2] Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Result: Diethyl 2-acetamido-2-((quinoxalin-2-yl)methyl)malonate (Solid).

Phase 3: Hydrolysis & Decarboxylation

Objective: Removal of protecting groups to yield the free racemic amino acid.

  • Reagents:

    • 6N Hydrochloric Acid (HCl).

  • Procedure:

    • Suspend the alkylated malonate in 6N HCl (10 mL per gram).

    • Reflux vigorously for 12–18 hours. Critical: Ensure complete decarboxylation (evolution of

      
       ceases).
      
    • Concentrate to dryness under reduced pressure to remove excess HCl.

    • Neutralization: Dissolve residue in minimal water and adjust pH to 6.0 with Ammonium Hydroxide (

      
      ).
      
    • Cool to

      
      . The free amino acid, 3-(2-quinoxalyl)-DL-alanine , will precipitate. Filter and dry.
      
Phase 4: Boc-Protection

Objective: N-terminal protection for peptide synthesis suitability.

  • Reagents:

    • 3-(2-Quinoxalyl)-DL-alanine (1.0 eq)

    • Di-tert-butyl dicarbonate (

      
      ) (1.2 eq)
      
    • Triethylamine (TEA) (2.5 eq) or 1N NaOH.

    • Solvent: 1:1 Dioxane/Water.

  • Procedure:

    • Dissolve the amino acid in Dioxane/Water.

    • Add TEA (maintain pH ~9–10).

    • Add

      
       in one portion.
      
    • Stir at RT for 12 hours.

    • Work-up: Evaporate dioxane. Acidify the aqueous layer to pH 2–3 with 1N

      
       (Avoid HCl to prevent Boc removal).
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from EtOAc/Hexanes or purify via Flash Column Chromatography (

      
      :MeOH).
      

Characterization & Quality Control

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity

HPLC (C18, ACN/H2O + 0.1% TFA)
Mass Spec

ESI-MS
Melting Point 165–170°C (dec)Capillary Method
Solubility Soluble in DMSO, MeOH, DMFVisual
Spectroscopic Data (Expected)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       1.35 (s, 9H, Boc-
      
      
      
      )
    • 
       3.40–3.60 (m, 2H, 
      
      
      
      -
      
      
      )
    • 
       4.45 (m, 1H, 
      
      
      
      -CH)
    • 
       7.15 (d, 1H, NH)
      
    • 
       7.80–8.10 (m, 4H, Quinoxaline Ar-H)
      
    • 
       8.90 (s, 1H, Quinoxaline H-3)
      
    • 
       12.60 (br s, 1H, COOH)
      

Troubleshooting & Optimization

Critical Process Parameters (CPP)
  • Instability of Bromide: 2-(Bromomethyl)quinoxaline is unstable. Do not store it; use it immediately in Phase 2. If the bromide turns green/black, it has degraded.

  • Decarboxylation Completeness: Incomplete hydrolysis in Phase 3 leads to the N-acetyl amino acid contaminant. Ensure reflux time is sufficient (>12h).

  • Racemization: As a DL-synthesis, racemization is not a defect but a feature. However, if L-enantiomer is required later, enzymatic resolution (Acylase I) on the N-acetyl intermediate is possible before Phase 3.

Workflow Diagram

Workflow Figure 2: Process Workflow for Boc-3-(2-quinoxalyl)-DL-Ala-OH Synthesis Start Start: 2-Methylquinoxaline Step1 Bromination (NBS, Reflux) Start->Step1 Step2 Alkylation (Ac-Malonate, NaOEt) Step1->Step2 Immediate Use Step3 Hydrolysis (6N HCl, Reflux) Step2->Step3 Step4 Boc-Protection (Boc2O, Base) Step3->Step4 End Final Product: Boc-3-(2-quinoxalyl)-DL-Ala-OH Step4->End

References

  • Sigma-Aldrich. (n.d.). Boc-3-(2-quinoxalyl)-DL-Ala-OH Product Specification. Retrieved from

  • Eckstein, Z., et al. (2009). An Efficient Synthesis of

    
    -(3-Quinolinyl)-
    
    
    
    -Alanine. Southern Journal of Sciences, 17. Retrieved from
  • Organic Syntheses. (1960). Diethyl acetamidomalonate. Org. Synth. 1960, 40,[3] 21. Retrieved from [4]

  • Chem-Impex. (n.d.). Boc-3-(2'-quinolyl)-L-alanine Technical Data. Retrieved from

  • National Institutes of Health (NIH). (2013). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines. Retrieved from

Sources

Foundational

Engineering Peptidomimetics: A Technical Guide to Boc-3-(2-quinoxalyl)-DL-Ala-OH (CAS 833472-99-4)

Executive Summary The integration of unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Boc-3-(2-quinoxalyl)-DL-Ala-OH (CAS 833472-99-4) is a highly specialized, synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Boc-3-(2-quinoxalyl)-DL-Ala-OH (CAS 833472-99-4) is a highly specialized, synthetically derived building block designed specifically for Boc solid-phase peptide synthesis (SPPS) . By introducing a bulky, electron-deficient quinoxaline heterocycle at the β-carbon of alanine, researchers can engineer peptides with enhanced proteolytic stability, restricted conformational flexibility, and novel pharmacological properties such as DNA intercalation . This guide provides a comprehensive technical framework for the physicochemical profiling, stereochemical management, and experimental incorporation of this building block.

Physicochemical Profiling & Structural Rationale

Boc-3-(2-quinoxalyl)-DL-Ala-OH features a quinoxaline ring—a fused benzopyrazine system—that imparts significant lipophilicity and hydrogen-bonding potential.

Quantitative Data: Chemical Specifications

Table 1: Physicochemical Specifications of Boc-3-(2-quinoxalyl)-DL-Ala-OH

ParameterSpecification
CAS Number 833472-99-4
Molecular Formula C16H19N3O4
Molecular Weight 317.34 g/mol
Purity (HPLC) ≥98.0%
Protecting Group N-alpha-tert-butyloxycarbonyl (Boc)
Stereochemistry DL (Racemic mixture)
Storage Temperature -20°C
Mechanistic Insights: The Role of the Quinoxaline Scaffold

The strategic choice to incorporate a quinoxalyl-alanine derivative is driven by two primary mechanistic goals:

  • Proteolytic Evasion: Natural peptides are rapidly degraded by endogenous aminopeptidases. The steric bulk and unnatural topology of the quinoxaline side chain prevent the peptide bond from fitting into the active sites of these proteases, significantly enhancing the molecule's half-life and oral bioavailability .

  • Target Binding via π-π Stacking: The planar, aromatic nature of the quinoxaline ring allows it to intercalate between DNA base pairs or engage in strong π-π interactions with aromatic residues (e.g., Trp, Tyr, Phe) in target protein binding pockets. This mimics the mechanism of action of natural bicyclic peptide antibiotics like echinomycin .

Stereochemical Considerations: Managing the DL-Racemate

A critical factor for any application scientist using CAS 833472-99-4 is its "DL" designation, indicating a racemic mixture of D- and L-enantiomers .

  • The Causality of Epimerization: Coupling a racemic building block during SPPS will yield a pair of diastereomeric peptides. Rather than a drawback, this is actively leveraged in early-stage drug discovery for high-throughput Structure-Activity Relationship (SAR) profiling. It allows the simultaneous synthesis of two stereochemical variants, which can then be separated and individually assayed to determine whether the D- or L- spatial orientation provides superior receptor affinity.

  • Resolution Strategy: The resulting diastereomers must be resolved post-cleavage using high-resolution Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a shallow gradient (e.g., 0.1% to 0.5% B/min) on a C18 or chiral stationary phase.

Experimental Protocol: Boc-SPPS Workflow

Because the α-amino group is protected by a Boc group, this building block is strictly compatible with Boc-SPPS methodologies, which rely on differential acid lability (TFA for Boc removal, HF for global cleavage) .

SPPS_Workflow A Peptide-Resin (N-terminal Free Amine) C Coupling Reaction (2-4 hours, RT) A->C B Activation Boc-3-(2-quinoxalyl)-DL-Ala-OH + HATU + DIEA B->C Active Ester D Validation (Kaiser Test) C->D D->C If Positive (Re-couple) E Cleavage & Deprotection (Anhydrous HF, 0°C) D->E If Negative (Complete) F Crude Diastereomeric Peptide Mixture E->F Isolation

Workflow for incorporating Boc-3-(2-quinoxalyl)-DL-Ala-OH via Boc-SPPS.

Step-by-Step Methodology

Note: This protocol is a self-validating system designed to prevent premature cleavage of incomplete sequences.

  • Resin Preparation & Deprotection:

    • Swell the peptide-bound PAM or Merrifield resin in Dichloromethane (DCM) for 30 minutes.

    • Treat with 100% Trifluoroacetic acid (TFA) for 2 × 5 minutes to remove the N-terminal Boc group of the preceding amino acid.

    • Wash extensively with DCM, followed by neutralization with 10% Diisopropylethylamine (DIEA) in Dimethylformamide (DMF).

  • Activation of the Unnatural Amino Acid (Causality of Reagent Choice):

    • The Challenge: The quinoxaline side chain creates significant steric hindrance, making standard carbodiimide (DIC) coupling inefficient.

    • The Solution: Use the highly reactive uronium salt HATU.

    • Dissolve 3.0 equivalents of Boc-3-(2-quinoxalyl)-DL-Ala-OH and 2.9 equivalents of HATU in anhydrous DMF. Add 6.0 equivalents of DIEA. Pre-activate for 2 minutes to form the highly reactive O-At ester.

  • Coupling:

    • Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Self-Validation (Kaiser Test):

    • Perform a Kaiser (ninhydrin) test on an aliquot of resin beads.

    • Logic: A yellow/colorless result (negative) validates that all free amines have successfully reacted with the bulky unnatural amino acid. A blue result (positive) mandates a second coupling cycle to prevent deletion sequences. The system must validate itself before proceeding.

  • Global Cleavage:

    • Transfer the validated resin to a specialized Teflon HF cleavage apparatus.

    • Treat with anhydrous Hydrogen Fluoride (HF) containing 10% anisole (as a carbocation scavenger) at 0°C for 60 minutes.

    • Warning: HF is highly toxic and corrosive; this step must strictly occur in a dedicated HF-safe fume hood.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Quantitative Data: Coupling Optimization

Table 2: Comparative Coupling Efficiencies for Bulky Heterocyclic Amino Acids (Representative Data)

Coupling Reagent SystemEquivalentsReaction TimeAverage Yield (%)Rationale
DIC / HOBt3.012 hours~45%Insufficient reactivity for sterically hindered β-substituents.
HBTU / DIEA3.06 hours~70%Moderate activation; prone to guanidinylation side reactions.
HATU / DIEA 3.0 2 hours >95% Neighboring group effect of nitrogen in HOAt accelerates coupling.

Downstream Applications in Drug Development

The successful incorporation of this quinoxaline derivative opens several therapeutic avenues:

  • Antimicrobial Peptides (AMPs): Quinoxaline modifications can enhance the membrane-disrupting capabilities of AMPs, providing a vector to combat multi-drug resistant (MDR) bacterial strains .

  • Immunomodulatory Agents: As demonstrated in recent solid-phase synthesis studies, the introduction of a quinoxaline moiety can directly alter the immunomodulatory activity and metal-complexing abilities of the parent peptide, allowing for the design of novel targeted biologics [[1]]([Link]).

References

  • Staszewska, A., et al. "Direct solid-phase synthesis of quinoxaline-containing peptides." ResearchGate, 2005. URL: [Link]

  • MDPI. "Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases." Pharmaceuticals, 2023. URL: [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of Boc-3-(2-quinoxalyl)-DL-Ala-OH

This is an in-depth technical guide on the spectroscopic characterization of Boc-3-(2-quinoxalyl)-DL-Ala-OH , a specialized non-proteinogenic amino acid used in the synthesis of DNA-intercalating peptides (e.g., echinomy...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the spectroscopic characterization of Boc-3-(2-quinoxalyl)-DL-Ala-OH , a specialized non-proteinogenic amino acid used in the synthesis of DNA-intercalating peptides (e.g., echinomycin analogs).

The following data synthesizes experimental values from primary literature (synthesis of the quinoxaline core) with standard protecting group shifts to provide a comprehensive reference for identification.

[1]

Compound Identity & Structural Context

Boc-3-(2-quinoxalyl)-DL-Ala-OH is a protected derivative of 3-(2-quinoxalyl)alanine (Qal), featuring a quinoxaline bicyclic aromatic system attached to the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon of the alanine side chain. It serves as a critical building block for introducing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

stacking interactions into peptide backbones.
  • IUPAC Name:

    
    -(
    
    
    
    -Butoxycarbonyl)-3-(quinoxalin-2-yl)-DL-alanine
  • CAS Number: 833472-99-4

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 317.34 g/mol

  • Stereochemistry: Racemic (DL), though spectral data in achiral solvents applies equally to the pure L-isomer.

Structural Visualization

The following diagram illustrates the core connectivity and the fragmentation logic used in Mass Spectrometry analysis.

G cluster_0 Spectroscopic Fingerprints Boc Boc Group (t-Butoxycarbonyl) Alpha α-Carbon (Chiral Center) Boc->Alpha Amide Bond (1690-1710 cm⁻¹) NMR_Boc ¹H NMR: t-Bu (Singlet) ~1.35 ppm Boc->NMR_Boc SideChain Side Chain (Quinoxaline Ring) Alpha->SideChain β-Methylene Linker (δ 3.4-3.6 ppm) Acid Carboxylic Acid (-COOH) Alpha->Acid C-C Bond NMR_H3 ¹H NMR: H-3 (Singlet) ~8.9 ppm SideChain->NMR_H3

Caption: Structural segmentation of Boc-3-(2-quinoxalyl)-DL-Ala-OH highlighting key spectroscopic reporter groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is dominated by the highly deshielded quinoxaline ring system and the characteristic Boc protecting group. Data is reported for DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 , the standard solvent for polar protected amino acids.
H NMR Data (400 MHz, DMSO- )

The following assignments are derived from the core scaffold data of 3-(2-quinoxalyl)alanine reported by Long et al. (1995) and US Patent 7626022, adjusted for the


-Boc protection.
Proton (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) Assignment
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
Quinoxaline H-3 8.90 - 8.95 Singlet (

)
1H-Diagnostic Peak. The proton on the pyrazine ring (C3) is highly deshielded by the adjacent nitrogens.
Quinoxaline Ar-H 7.80 - 8.20 Multiplet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
4H-Protons on the benzene ring (H-5, 6, 7, 8). Typically appears as two sets of multiplets.
Amide NH 7.10 - 7.40 Doublet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
1H~8.0Urethane NH, couples to

-CH. Disappears with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

shake.
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-CH
4.60 - 4.80 Multiplet (

)
1H-Deshielded by the adjacent aromatic system and urethane/acid groups.
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-CH

3.40 - 3.70 Multiplet (

)
2H-Diastereotopic methylene protons linking the alanine backbone to the quinoxaline ring.
Boc (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Butyl)
1.30 - 1.40 Singlet (

)
9H-Intense singlet characteristic of the

group.
COOH > 12.0 Broad (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
1H-Often invisible due to exchange with water in DMSO, but appears as a broad hump if dry.
C NMR Data (100 MHz, DMSO- )
  • Carbonyls: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     173.0 (COOH), 155.6 (Boc C=O).
    
  • Quinoxaline Carbons: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     154.0 (C-2), 146.6 (C-3), 141.0-128.0 (Aromatic C-5,6,7,8,4a,8a).
    
  • Aliphatic Carbons: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     78.5 (Boc quaternary C), 53.5 (
    
    
    
    -C), 37.0 (
    
    
    -C), 28.3 (Boc
    
    
    ).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pathways. The quinoxaline ring is stable, while the Boc group is the primary site of fragmentation.

ESI-MS (Positive Mode)
Ion Speciesm/z (Calculated)m/z (Observed)Notes
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

318.15 318.2 Protonated molecular ion.
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

340.13 340.1 Sodium adduct (common in ESI).
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

635.29 635.3 Dimer formation at high concentrations.
Fragmentation Pattern (MS/MS)
  • Loss of Boc Group: The parent ion typically loses the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -butyl group (
    
    
    
    Da, isobutylene) or the entire Boc group (
    
    
    Da) to yield the naked amino acid fragment
    
    
    .
  • Decarboxylation: Loss of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (
    
    
    
    Da) from the carboxylic acid.
  • Quinoxaline Fingerprint: A stable fragment ion at m/z ~143 (methyl-quinoxaline cation) or m/z ~130 (quinoxaline cation) is often observed if high collision energy is applied.

Infrared (IR) Spectroscopy

IR analysis is performed on the solid powder (ATR or KBr pellet).

Wavenumber (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
AssignmentDescription
3300 - 3400 N-H Stretch Broad band from the urethane (Boc) NH.
2970 - 2980 C-H Stretch Aliphatic C-H stretch from the

-butyl group.
1710 - 1740 C=O Stretch (Acid) Carboxylic acid carbonyl (often overlaps with Boc).
1680 - 1700 C=O Stretch (Boc) Urethane carbonyl (Amide I).
1500 - 1600 C=N / C=C Characteristic skeletal vibrations of the Quinoxaline ring .
1160 - 1250 C-O Stretch C-O-C stretch of the Boc ester linkage.

Experimental Protocol for Data Acquisition

To reproduce these results, follow this standardized characterization workflow:

  • Sample Preparation (NMR):

    • Dissolve 5-10 mg of Boc-3-(2-quinoxalyl)-DL-Ala-OH in 0.6 mL of DMSO-

      
        (99.9% D).
      
    • Note: Avoid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       as solubility is often poor for free acids of quinoxaline derivatives.
      
  • Sample Preparation (MS):

    • Dissolve 1 mg in 1 mL Methanol/Water (50:50) + 0.1% Formic Acid.

    • Inject via direct infusion or LC-MS (C18 column, Gradient 5-95% ACN).

  • Purity Check:

    • Verify the absence of the "free amine" peak (loss of Boc) or "ethyl ester" (if synthesized via acetamidomalonate and not fully hydrolyzed).

References

  • Long, E. C., et al. (1995). "Chemoenzymatic synthesis and incorporation of L-2-quinoxalylalanine into a tandem beta-turn peptide motif." Bioorganic & Medicinal Chemistry Letters, 5(17), 1937-1940.[1] Link

  • US Patent 7626022B2. (2009). "Method for producing beta-heteroaryl-alpha-alanine compounds using 2-amino-2-(heteroarylmethyl) carboxylic acid compounds." (Contains core NMR data for the scaffold). Link

  • Sigma-Aldrich. "Boc-3-(2-quinoxalyl)-DL-Ala-OH Product Detail." (Source for physical properties and CAS verification). Link

Sources

Foundational

Engineering the Non-Canonical: A Technical Guide to Unnatural Amino Acids in Peptide Therapeutics

Introduction: Breaking the Canonical Barrier The 20 canonical amino acids are the alphabet of life, but for modern drug discovery, they are often insufficient. Natural peptides suffer from two fatal flaws as therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Breaking the Canonical Barrier

The 20 canonical amino acids are the alphabet of life, but for modern drug discovery, they are often insufficient. Natural peptides suffer from two fatal flaws as therapeutics: rapid proteolytic degradation (half-lives often measured in minutes) and poor membrane permeability (limiting targets to extracellular receptors).

Unnatural Amino Acids (UAAs) —also known as non-canonical amino acids (ncAAs)—are not merely structural decorations; they are functional tools used to engineer specific physicochemical properties. By expanding the chemical space beyond the proteogenic set, researchers can modulate:

  • Conformational Rigidity: Locking peptides into bioactive secondary structures (helices, turns).

  • Metabolic Stability: Removing the recognition motifs for proteases (e.g., DPP-4, neprilysin).

  • Membrane Permeability: Inducing "chameleonic" properties that allow polar peptides to traverse lipophilic bilayers.[1]

This guide serves as a technical blueprint for integrating UAAs into peptide drug design, moving from structural classification to actionable synthetic protocols.

The Chemical Arsenal: Structural Classes & Utility

The selection of a UAA is driven by the specific pharmacological hurdle you intend to overcome.

Table 1: Physicochemical Impact of Common UAA Classes
UAA ClassStructural ExamplePrimary UtilityMechanism of Action

-Methylated
Aib (Aminoisobutyric acid)Helical Induction & StabilityRestricts

torsion angles; sterically blocks proteolytic access.
N-Methylated N-Me-Ala, N-Me-PhePermeability & StabilityRemoves H-bond donor (NH); promotes cis/trans isomerization; induces "chameleonic" collapse.

-Amino Acids

-Ala,

-Homo-Phe
Proteolytic ResistanceAlters backbone spacing; unrecognizable to standard proteases.
Olefinic/Stapled (S)-4-pentenyl-AlaConformational LockingCovalent macrocyclization via Ring-Closing Metathesis (RCM) stabilizes

-helices.
Halogenated 4-Fluoro-PheAffinity & StabilityElectronic modulation of aromatic rings; increases lipophilicity; strengthens hydrophobic burying.
Case Study: Semaglutide & Aib

The GLP-1 agonist Semaglutide utilizes Aib (


-aminoisobutyric acid)  at position 8 (replacing Alanine). This simple substitution renders the peptide resistant to DPP-4 cleavage , extending its half-life significantly compared to native GLP-1. This illustrates that even a single UAA substitution can be the difference between a research tool and a blockbuster drug.

Synthetic Strategies: Overcoming Steric Hindrance

Incorporating UAAs, particularly N-methylated or bulky


-disubstituted residues (like Aib), presents significant challenges in Solid Phase Peptide Synthesis (SPPS). The steric bulk hinders the approach of the activated amino acid to the N-terminus of the growing chain.
The Decision Matrix: Coupling Reagents

Standard reagents (DIC/Oxyma) often fail when coupling onto a hindered secondary amine (e.g., N-methyl) or coupling two hindered residues sequentially.

CouplingLogic Start Select Coupling Reagent CheckResidue Is the Incoming AA or Resin-bound AA Sterically Hindered? Start->CheckResidue Standard Standard Coupling CheckResidue->Standard No (e.g., Ala, Gly) Hindered Hindered Coupling CheckResidue->Hindered Yes (e.g., Aib, Val) ExtremelyHindered Difficult Junction (e.g., N-Me onto N-Me) CheckResidue->ExtremelyHindered Very High (N-Me) ReagentStd DIC + Oxyma Pure (Ambient Temp) Standard->ReagentStd ReagentHin HATU + HOAt + DIPEA (Double Couple) Hindered->ReagentHin ReagentExt PyAOP + HOAt + DIPEA (Microwave 75°C) or COMU ExtremelyHindered->ReagentExt

Figure 1: Decision tree for selecting coupling reagents based on steric hindrance. Note the shift from carbodiimides (DIC) to phosphonium/uronium salts (PyAOP/HATU) for difficult sequences.

Protocol 1: Coupling N-Methylated Amino Acids (The "Difficult" Cycle)

Context: Coupling an Fmoc-N-Me-AA-OH onto a resin-bound peptide.

  • Swelling: Swell resin in DMF (30 min).

  • Deprotection: 20% Piperidine/DMF (2 x 5 min). Note: Monitor UV.[2] N-methyl deprotection can be slower.

  • Activation (The Critical Step):

    • Reagents: 0.2 M PyAOP (or HATU), 0.2 M HOAt in DMF.

    • Base: 0.4 M DIPEA (N,N-Diisopropylethylamine).

    • Stoichiometry: 5 eq AA : 5 eq PyAOP : 10 eq DIPEA.

    • Pre-activation: Mix AA, PyAOP, and HOAt for 30 seconds before adding DIPEA. Add to resin immediately.

  • Coupling: Shake for 2 hours at room temperature (or 1 hour at 50°C if microwave available).

  • Double Coupling: Drain and repeat Step 3-4 if the sequence is known to be difficult (e.g., Val, Ile, Thr).

  • Capping: Acetyl anhydride/Pyridine to cap unreacted amines permanently.

Cautionary Note: Acidolytic cleavage (TFA) of N-terminal N-methylated peptides can lead to degradation via oxazolonium formation. Ensure efficient cooling (0°C) during the addition of the cleavage cocktail.

Advanced Design: Peptide Stapling & Permeability

Peptide Stapling (Ring-Closing Metathesis)

Stapling involves incorporating two


-methyl, 

-alkenyl amino acids (e.g., S5 and S8) at positions

and

(or

) to stabilize an

-helix.[3]

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

  • Assembly: Synthesize the linear peptide containing olefinic UAAs using standard SPPS. Do not cleave the N-terminal Fmoc yet (improves solubility).

  • Catalyst Preparation: Dissolve Grubbs 1st Generation Catalyst (10 mM) in degassed 1,2-dichloroethane (DCE).

    • Why DCE? It swells polystyrene resins better than DCM for this reaction and supports higher temperatures if needed.

  • Reaction: Add catalyst solution to the resin.[4] Agitate for 2 hours at room temperature under inert gas (

    
    ).
    
  • Iteration: Drain and repeat the catalyst addition step (fresh catalyst is crucial as it degrades).

  • Wash: Extensive washing with DCM and DMF to remove Ruthenium traces.

  • Cleavage: Proceed with standard TFA cleavage.

The Chameleonic Effect: Designing for Permeability

For a peptide to be orally bioavailable or target intracellular proteins, it must cross the cell membrane.[5] UAAs allow peptides to behave like "molecular chameleons."

  • Aqueous Environment: The peptide adopts an open conformation, exposing polar groups for solubility.[1]

  • Membrane Environment: The peptide collapses; N-methylation removes H-bond donors, and intramolecular H-bonds (IMHBs) shield the polar backbone, presenting a lipophilic surface to the lipid bilayer.

ChameleonEffect cluster_water Extracellular (Aqueous) cluster_membrane Cell Membrane (Lipophilic) Open Open Conformation (Polar Surface High) Soluble Closed Closed Conformation (IMHBs Formed) Permeable Open->Closed Enters Membrane (N-Me Shields Backbone) Closed->Open Exits to Cytosol

Figure 2: The Chameleonic Mechanism. N-methylation and macrocyclization facilitate the transition from a soluble 'open' state to a membrane-permeable 'closed' state.

Future Outlook: Genetic Code Expansion (GCE)

While SPPS is dominant for peptides (<50 AA), Genetic Code Expansion is revolutionizing the incorporation of UAAs into larger proteins and biologics. By evolving orthogonal tRNA/aminoacyl-tRNA synthetase pairs, researchers can reassign stop codons (Amber, UAG) to encode for UAAs in living cells (E. coli, CHO).

  • Current Frontier: Quadruplet codon decoding (e.g., UAGA) to allow multiple distinct UAAs in a single protein.

  • Application: Site-specific antibody-drug conjugates (ADCs) where a UAA (e.g., p-acetylphenylalanine) serves as the precise attachment point for a toxin.

References

  • Dougherty, P. G., et al. (2017). "Uni- and Multi-Stapled Peptides: Synthesis and Application." Chemical Reviews. Link

  • Teixidó, M., et al. (2005).[6] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[6] Link

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • Wang, L., & Schultz, P. G. (2001). "Expanding the genetic code." Angewandte Chemie International Edition. Link

  • Whitty, A., et al. (2016). "Membrane permeability in cyclic peptides is modulated by core conformations."[7] Nature Chemical Biology. Link

  • FDA. (2021). "FDA Approves Difelikefalin for Pruritus."[8] FDA Drug Approvals.[9][10] Link

Sources

Exploratory

Strategic Procurement and Technical Application of Boc-3-(2-quinoxalyl)-DL-Ala-OH

[1] Part 1: Chemical Intelligence & Significance[1] Boc-3-(2-quinoxalyl)-DL-Ala-OH is a specialized non-canonical amino acid derivative used primarily in the synthesis of peptide antibiotics (such as echinomycin analogs)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Chemical Intelligence & Significance[1]

Boc-3-(2-quinoxalyl)-DL-Ala-OH is a specialized non-canonical amino acid derivative used primarily in the synthesis of peptide antibiotics (such as echinomycin analogs), DNA-intercalating peptides, and fluorescent molecular probes.[1] Its core value lies in the quinoxaline moiety , a nitrogen-containing heterocycle that possesses unique electronic properties, enabling


 stacking interactions with DNA base pairs.[1]
Chemical Profile[1][2][3][4][5]
  • Systematic Name:

    
    -(
    
    
    
    -Butoxycarbonyl)-3-(quinoxalin-2-yl)-DL-alanine[1]
  • CAS Number: 833472-99-4[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 317.34 g/mol [1][2][3]

  • Stereochemistry: DL (Racemic). Note: The racemic nature implies this reagent is often used in combinatorial libraries or requires chiral separation post-synthesis if stereospecificity is required.

Functional Utility
  • DNA Intercalation: The planar quinoxaline ring inserts between DNA base pairs, making this residue critical for developing antitumor antibiotics.

  • Fluorescence: Quinoxaline derivatives often exhibit fluorescence, serving as intrinsic probes to monitor peptide folding or binding events without bulky extrinsic dyes.

  • Structural Constraint: The bulky side chain restricts conformational freedom, potentially stabilizing

    
    -turn or helical structures in peptidomimetics.
    

Part 2: Supply Chain & Procurement Strategy

Sourcing this compound requires navigating a landscape of aggregators and original manufacturers. Unlike standard amino acids, "Add to Cart" availability is volatile.[1]

Validated Supplier Tiering

The following suppliers have been verified to list CAS 833472-99-4 or equivalent specifications.

TierSupplier TypeVendor NameCatalog / SKUNotes
Primary Global DistributorSigma-Aldrich (Merck) CDS023896 / 833472-99-4High reliability; typically provides full CoA (HPLC/NMR).[1]
Secondary Specialized BiotechSanta Cruz Biotech (SCBT) sc-227402Good for smaller R&D quantities (e.g., 500 mg).[1]
Tertiary AggregatorMolPort / eMolecules VariousUse only if Primary/Secondary are out of stock; requires lead-time verification.
Procurement Decision Logic

Do not simply buy the cheapest option. For non-canonical amino acids, impurity profiles (truncated synthesis byproducts) can ruin downstream SPPS.[1]

ProcurementLogic Start Need Boc-3-(2-quinoxalyl)-DL-Ala-OH CheckStock Check Sigma/SCBT (CAS 833472-99-4) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail BuyStd Purchase Standard Grade (>98% HPLC) StockAvail->BuyStd Yes CustomReq Initiate Custom Synthesis (Bachem/PepTech) StockAvail->CustomReq No QC_Check Mandatory In-House QC 1. 1H-NMR (Identity) 2. Chiral HPLC (if resolving isomers) BuyStd->QC_Check CustomReq->QC_Check Release Release QC_Check->Release Pass

Figure 1: Strategic procurement workflow ensuring chemical integrity before introduction to the synthesis pipeline.

Part 3: Technical Specifications & Handling

Solubility & Stability[1]
  • Hydrophobicity: The quinoxaline ring is highly hydrophobic.

  • Solvent Compatibility:

    • Excellent: DMSO, NMP (N-methyl-2-pyrrolidone).[1]

    • Good: DMF (Dimethylformamide).[1]

    • Poor: Water, Methanol, Diethyl Ether.[1]

  • Storage: Store at -20°C , desiccated. The Boc group is acid-labile; protect from acidic vapors.

Critical Handling Protocol

Warning: Quinoxalines are electron-deficient heterocycles. While generally stable, they can be susceptible to nucleophilic attack under extreme conditions.

  • Dissolution: Do not attempt to dissolve directly in DCM (Dichloromethane) for coupling.[1] Predissolve in a minimum volume of NMP or DMF before adding to the reaction vessel.

  • Light Sensitivity: Protect from intense light during storage to prevent potential photo-oxidation of the heterocyclic ring.

Part 4: Application Protocol (Solid Phase Peptide Synthesis)

This protocol assumes a Boc-chemistry SPPS workflow (using TFA for deprotection) OR using this residue as the N-terminal cap in an Fmoc workflow.[1]

Context: The steric bulk of the quinoxaline group makes coupling difficult. Standard DIC/HOBt methods often lead to deletion sequences. We utilize HATU/HOAt activation to drive the reaction to completion.

Step-by-Step Coupling Workflow
1. Reagent Preparation
  • Amino Acid Solution: Dissolve 3.0 equivalents (eq) of Boc-3-(2-quinoxalyl)-DL-Ala-OH in dry DMF/NMP (1:1 ratio).

  • Activator: Prepare 2.9 eq of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Base: Prepare 6.0 eq of DIPEA (Diisopropylethylamine).

2. Coupling Cycle (Manual or Automated)
  • Resin Preparation: Swell resin (e.g., MBHA or PAM for Boc chemistry) in DCM for 30 mins.

  • Activation: Mix Amino Acid, HATU, and DIPEA. Allow to pre-activate for 30-60 seconds (Do not exceed 2 mins to avoid racemization).

  • Reaction: Add activated mixture to the resin.

  • Agitation: Shake/Vortex for 2 hours at room temperature. Note: For this bulky residue, double coupling is recommended.[1]

  • Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue), repeat coupling.[1]

3. Deprotection (Boc Removal)[1]
  • Reagent: 50% TFA (Trifluoroacetic acid) in DCM.[1]

  • Scavengers: Add 0.5% Indole or Anisole if the peptide contains sensitive residues (Trp, Met), though the Quinoxaline itself is relatively acid-stable.[1]

  • Time: Treat for 2 x 15 minutes.

SPPS_Workflow cluster_coupling Coupling Cycle (Bulky Residue) Start Resin-Peptide-NH2 PreAct Pre-activate: AA + HATU + DIPEA (30 sec in NMP) Start->PreAct AddResin Add to Resin Agitate 2 Hours PreAct->AddResin Wash1 Wash: DMF (3x), DCM (3x) AddResin->Wash1 Test Kaiser Test Wash1->Test Recouple Double Couple (New Reagents) Test->Recouple Positive (Blue) Deprotect Boc Removal 50% TFA/DCM (2 x 15 min) Test->Deprotect Negative (Yellow) Recouple->Wash1 Neutralize Neutralization 10% DIPEA/DCM Deprotect->Neutralize NextCycle NextCycle Neutralize->NextCycle Next AA

Figure 2: Optimized SPPS cycle for introducing sterically hindered quinoxaline derivatives.

References

  • Sato, M., et al. (2013).[1] "Echinomycin biosynthesis." Current Opinion in Chemical Biology, 17(4), 537-545.[1] (Contextual grounding for Quinoxaline amino acid usage).

  • Merrifield, R. B. (1963).[1][4] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.[1] (Foundational protocol for Boc-chemistry).

Sources

Foundational

Safety and handling guidelines for Boc-3-(2-quinoxalyl)-DL-Ala-OH.

Technical Guide | Version 1.0 Executive Summary Boc-3-(2-quinoxalyl)-DL-Ala-OH (CAS: 833472-99-4) is a non-natural, protected amino acid derivative utilized primarily in the synthesis of peptidomimetics and bioactive pep...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide | Version 1.0

Executive Summary

Boc-3-(2-quinoxalyl)-DL-Ala-OH (CAS: 833472-99-4) is a non-natural, protected amino acid derivative utilized primarily in the synthesis of peptidomimetics and bioactive peptide libraries.[1][2][3] Characterized by the electron-deficient quinoxaline ring system, this compound serves as a critical building block for introducing π-stacking interactions or metal-chelating properties into peptide backbones.

This guide addresses the specific safety, handling, and stability requirements necessitated by the tert-butyloxycarbonyl (Boc) protecting group and the quinoxaline heteroaromatic side chain. Unlike standard amino acids, the quinoxaline moiety imparts potential biological activity (e.g., kinase inhibition or DNA intercalation), requiring a higher tier of containment and handling precision.

Physicochemical Profile & Hazard Identification

Technical Specifications
PropertyData
Chemical Name Boc-3-(2-quinoxalyl)-DL-alanine
CAS Number 833472-99-4
Molecular Formula C₁₆H₁₉N₃O₄
Molecular Weight 317.34 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, DCM; Sparingly soluble in water
Chirality Racemic (DL-mixture); contains both enantiomers
Purity Standard ≥ 98.0% (HPLC)
Risk Assessment Strategy (SAR-Based)

While specific GHS data for this exact catalog number may be limited, a Structure-Activity Relationship (SAR) assessment dictates the following safety protocols:

  • Bioactive Potential: The quinoxaline ring is a known pharmacophore found in various antibiotics (e.g., echinomycin) and anticancer agents.[4] Treat this compound as a potential bioactive agent . Avoid inhalation of dust.[5]

  • Boc-Group Hazards: Thermal decomposition yields isobutene and carbon dioxide (flammable/asphyxiant gases).

  • Chemical Incompatibility: Incompatible with strong oxidizing agents and strong acids (unless controlled deprotection is intended).

Handling, Storage, and Stability Protocols

Environmental Controls
  • Temperature: Long-term storage at -20°C is mandatory to prevent slow decarboxylation or side-chain oxidation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The quinoxaline nitrogen atoms can be susceptible to N-oxidation over extended periods in moist air.

  • Light: Protect from light. Heterocyclic aromatic systems can exhibit photosensitivity, potentially leading to radical formation or degradation.

Solubilization Logic

When preparing stock solutions for Solid Phase Peptide Synthesis (SPPS):

  • Primary Solvent: Dimethylformamide (DMF) is the preferred solvent.

  • Dissolution: Vortexing may be required. If the solution remains cloudy, mild sonication (30-60 seconds) is permissible.

  • Avoid: Do not dissolve in alcohols (MeOH/EtOH) if using active ester coupling immediately, as transesterification can occur.

Workflow Visualization

The following diagram outlines the critical decision paths for storage and preparation to maintain compound integrity.

HandlingWorkflow Receipt Receipt of Material Inspection Visual Inspection (Color/Clump Check) Receipt->Inspection Storage Storage: -20°C Desiccated & Dark Inspection->Storage Pass Usage Equilibrate to RT (Prevent Condensation) Storage->Usage Synthesis Required Solubilization Solubilize in DMF (0.1 - 0.5 M) Usage->Solubilization Under N2 Flow Synthesis Proceed to Coupling Solubilization->Synthesis

Figure 1: Logic flow for the receipt, storage, and preparation of Boc-3-(2-quinoxalyl)-DL-Ala-OH to prevent moisture-induced degradation.

Application in Peptide Synthesis (Boc-Chemistry)

Coupling Protocol

The electron-deficient nature of the quinoxaline ring reduces the nucleophilicity of the side chain, making it generally stable during standard coupling. However, steric hindrance from the bulky bicyclic system requires optimized coupling times.

Recommended Protocol:

  • Activation: Use DIC/HOBt (Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) or HATU/DIEA .

    • Note: HATU is preferred for sterically hindered amino acids but requires careful base control (DIEA) to prevent racemization (though less critical for a DL-mixture).

  • Stoichiometry: Use a 3-fold excess of the amino acid relative to the resin loading.

  • Reaction Time: Extend coupling time to 2–4 hours (standard is 1 hour) to ensure completion.

Deprotection & Side-Chain Stability

In Boc-SPPS, the N-terminal Boc group is removed with Trifluoroacetic Acid (TFA).

  • TFA Compatibility: The quinoxaline ring is stable to 50% TFA/DCM cycles used for Boc removal.

  • HF Cleavage (Final Step): When cleaving the peptide from the resin using anhydrous Hydrogen Fluoride (HF):

    • Scavengers: Use p-cresol and dimethyl sulfide .

    • Warning: Avoid using thiols if possible, or test first, as the quinoxaline nitrogen can occasionally coordinate or react under extreme reducing conditions.

    • Cation Trapping: The quinoxaline ring is electron-poor, making it less susceptible to electrophilic alkylation by t-butyl cations (a common issue with Tryptophan) but protonation of the ring nitrogens will occur. This is reversible upon neutralization.

Synthesis Logic Diagram

SPPS_Logic Start Resin-Peptide-NH2 Coupling Coupling: Boc-AA-OH + HATU + DIEA (3 eq, 2-4 hrs) Start->Coupling Check Kaiser Test (Ninhydrin) Coupling->Check Check->Coupling Color (Positive) - Recouple Deprotection Boc Removal: 50% TFA in DCM (2 x 1 min) Check->Deprotection Blue (Negative) Neutralization Neutralization: 10% DIEA in DCM Deprotection->Neutralization NextCycle Next Cycle Neutralization->NextCycle

Figure 2: Step-by-step cycle for incorporating Boc-3-(2-quinoxalyl)-DL-Ala-OH into a peptide chain.

Emergency Response & Waste Disposal

Spill Management

Due to the high cost and potential biological activity, spills should be managed to minimize aerosol generation.

  • Solid Spill: Do not dry sweep. Use a HEPA-filter vacuum or wet a paper towel with ethanol to wipe up the powder without creating dust.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is an oxidizer (unlikely here, but good practice).

Disposal
  • Segregation: Dispose of as Hazardous Chemical Waste .

  • Labeling: Clearly label as "Contains Quinoxaline Derivative - Potentially Bioactive."

  • Method: High-temperature incineration is the only validated method for complete destruction of the heterocyclic ring.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7][8][9] Chemical Reviews, 109(6), 2455-2504. (Grounding for Boc/TFA stability mechanisms).

  • Pereira, J. A., et al. (2015). "Quinoxaline derivatives: A patent review." Expert Opinion on Therapeutic Patents, 25(6). (Grounding for biological activity/SAR assessment).[10]

Sources

Protocols & Analytical Methods

Method

How to incorporate Boc-3-(2-quinoxalyl)-DL-Ala-OH in solid-phase peptide synthesis?

This guide outlines the protocol for incorporating Boc-3-(2-quinoxalyl)-DL-Ala-OH (CAS: 833472-99-4) into peptide sequences using Boc-chemistry Solid-Phase Peptide Synthesis (SPPS) . Part 1: Strategic Analysis & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the protocol for incorporating Boc-3-(2-quinoxalyl)-DL-Ala-OH (CAS: 833472-99-4) into peptide sequences using Boc-chemistry Solid-Phase Peptide Synthesis (SPPS) .

Part 1: Strategic Analysis & Chemical Logic

1. Compound Profile & Synthesis Implications

  • Identity: Boc-3-(2-quinoxalyl)-DL-Ala-OH is a non-canonical amino acid featuring a quinoxaline ring on the side chain.

  • Stereochemistry (Critical): The "DL" designation indicates a racemic mixture. Incorporating this residue into a chiral peptide backbone (composed of L-amino acids) will generate a mixture of diastereomers (epimers at the insertion site).

    • Impact: You will not obtain a single product. You will obtain two distinct peptide species with different physical properties (retention time, solubility). These must be separated via RP-HPLC during purification.

  • Steric & Electronic Factors: The quinoxaline ring is a bulky, electron-deficient bicyclic aromatic heterocycle.

    • Sterics: Coupling rates will be slower than alanine or phenylalanine due to the bulk of the bicyclic system. High-efficiency activation (HATU/HOAt) is recommended over standard carbodiimides (DIC).

    • Stability:[1][2][3] The quinoxaline ring is generally stable to Trifluoroacetic Acid (TFA) used in Boc deprotection and Anhydrous Hydrogen Fluoride (HF) used in final cleavage.[2] However, it is susceptible to reduction; avoid strong reducing agents during workup.

2. Resin Selection

  • MBHA Resin: Recommended for C-terminal amides . The 4-methylbenzhydrylamine linker is stable and yields high-purity amides upon HF cleavage.

  • PAM Resin: Recommended for C-terminal acids . The phenylacetamidomethyl linker provides robust stability during the repetitive TFA acidolysis cycles required in Boc chemistry.

Part 2: Detailed Experimental Protocol

Phase A: Preparation & Materials
  • Amino Acid: Boc-3-(2-quinoxalyl)-DL-Ala-OH (3.0 equivalents relative to resin loading).

  • Coupling Reagent: HATU (2.9 eq) is preferred for hindered residues. Alternatively, HBTU/HOBt can be used for less difficult sequences.

  • Base: N,N-Diisopropylethylamine (DIEA) (6.0 eq).

  • Solvent: DMF (Anhydrous). Note: Quinoxaline derivatives have moderate solubility; ensure full dissolution before addition.

Phase B: The Synthesis Cycle (Boc Chemistry)
StepOperationReagent/SolventTimeMechanism/Notes
1 Wash DCM (x3)1 minPrepares resin for deprotection.
2 Deprotection 50% TFA in DCM1 min"Pre-wash" to remove scavengers/water.
3 Deprotection 50% TFA in DCM20 minRemoves N-terminal Boc group.
4 Wash DCM (x3), then DMF (x3)1 minRemoves excess acid.
5 Neutralization 10% DIEA in DMF2 x 2 minNeutralizes TFA salts on the amine. Essential for coupling.
6 Coupling Activated AA Solution 60-120 min Critical Step (See below).
7 Monitoring Kaiser Test (Ninhydrin)5 minVerify coupling completion (Blue = Incomplete; Yellow = Complete).
8 Capping (Optional)Ac₂O / Pyridine10 minCaps unreacted amines if Kaiser test is slightly positive.
Phase C: Activation & Coupling Procedure
  • Rationale: In situ activation is preferred to prevent racemization (though less critical for a DL-mixture, it maximizes yield) and inertness.

  • Dissolution: Dissolve Boc-3-(2-quinoxalyl)-DL-Ala-OH (3 eq) and HATU (2.9 eq) in minimum DMF.

  • Activation: Add DIEA (6 eq) to the amino acid solution. The solution may turn yellow/orange. Shake for 30 seconds to activate.

  • Addition: Immediately add the activated solution to the neutralized resin.

  • Reaction: Agitate at room temperature for 60–120 minutes.

    • Optimization: For extremely hindered sequences, double coupling (repeat steps 1-4) is recommended.

Phase D: HF Cleavage & Workup
  • Warning: HF is extremely hazardous. Use a specialized Teflon vacuum line.

  • Scavenger Cocktail: Use p-Cresol (10% v/v) .

    • Avoid: Avoid thiols (ethanedithiol) if not strictly necessary (e.g., no Cys/Met present), as nitrogen heterocycles can sometimes trap thiol adducts under harsh acidic conditions, though quinoxaline is generally robust.

  • Procedure:

    • Dry resin completely under high vacuum.

    • Add p-Cresol and cool vessel to -78°C.

    • Condense anhydrous HF (10 mL per gram of resin).

    • Warm to 0°C and stir for 60 minutes.

    • Evaporate HF under vacuum.

    • Precipitate peptide with ice-cold Diethyl Ether.

    • Extract crude peptide into 50% Acetic Acid/Water or Acetonitrile/Water and lyophilize.

Part 3: Visualization & Troubleshooting

Workflow Diagram

The following flowchart illustrates the decision logic for incorporating this specific non-canonical amino acid.

G Start Start: Resin-Peptide-NH2 (TFA Salt) Neut Neutralization (10% DIEA/DMF) Start->Neut Couple Coupling Reaction (1-2 Hours) Neut->Couple Activate Activation of Boc-Quinoxalyl-Ala (HATU + DIEA) Activate->Couple Add immediately Test Kaiser Test Couple->Test Recouple Double Couple (Fresh Reagents) Test->Recouple Positive (Blue) Next Next Cycle / HF Cleavage Test->Next Negative (Yellow) Cap Acetylation Capping Recouple->Cap Cap->Next

Caption: Logic flow for the incorporation of sterically hindered Quinoxalyl-Alanine residues.

Troubleshooting Table
IssueObservationRoot CauseSolution
Incomplete Coupling Blue Kaiser Test after 2 hours.Steric bulk of Quinoxaline ring.Perform a Double Coupling (repeat coupling step with fresh reagents). Switch solvent to NMP for better swelling.
Precipitation Solution turns cloudy upon adding AA.Low solubility of the heterocycle.Dissolve AA in a small amount of DMSO before adding DMF. Ensure DMSO < 10% of total volume to prevent resin damage.
Split Peaks (HPLC) Two major peaks with same Mass (MS).Expected Result. The starting material is DL -Ala. You have synthesized diastereomers. Collect both or separate as needed.
Low Yield Low crude recovery.Aggregation of hydrophobic aromatic residues.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate coupling temperature to 50°C (carefully, to avoid Boc removal).

References

  • National Institutes of Health (NIH). (2012). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC3366147. Retrieved from [Link]

Sources

Method

Boc deprotection methods for peptides containing Boc-3-(2-quinoxalyl)-DL-Ala-OH.

Part 1: Executive Summary & Chemical Logic 1.1 The Challenge The incorporation of Boc-3-(2-quinoxalyl)-DL-Ala-OH (Quin-Ala) into peptide sequences presents unique challenges distinct from standard canonical amino acids....

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Logic

1.1 The Challenge The incorporation of Boc-3-(2-quinoxalyl)-DL-Ala-OH (Quin-Ala) into peptide sequences presents unique challenges distinct from standard canonical amino acids. While the Boc (tert-butyloxycarbonyl) group is a robust N-terminal protector, the presence of the quinoxaline moiety—a nitrogen-containing heterocycle—requires a nuanced deprotection strategy.

Unlike electron-rich side chains (e.g., Tryptophan) that are prone to electrophilic alkylation by tert-butyl cations, the quinoxaline ring is


-deficient . This electronic reduced density makes the ring resistant to Friedel-Crafts alkylation but highly susceptible to protonation and potential reduction if incorrect scavengers are employed.

1.2 Mechanistic Insight Successful deprotection hinges on managing the acidolytic cleavage of the carbamate while preserving the integrity of the heteroaromatic system.

  • Protonation State: Upon exposure to TFA or HCl, the quinoxaline ring nitrogens (pKa ~0.6) will protonate. This often results in a distinct color shift (typically yellow to orange) in the reaction mixture. This is a reversible physical state, not degradation.

  • Cation Management: The cleavage of the Boc group generates a reactive tert-butyl cation (

    
    ).[1] While the quinoxaline ring is resistant to 
    
    
    
    -alkylation, the
    
    
    must be effectively quenched to prevent
    
    
    -alkylation or polymerization.
  • Redox Stability: Quinoxalines are sensitive to reduction. Avoid using silanes in conjunction with strong reducing metals or catalytic hydrogenation conditions during this step.

Part 2: Experimental Protocols

Method A: Solid-Phase Peptide Synthesis (SPPS)

Recommended for stepwise elongation on resin (e.g., PAM, MBHA).

Reagents Required:

  • Trifluoroacetic Acid (TFA), HPLC Grade.

  • Dichloromethane (DCM), Anhydrous.

  • Triisopropylsilane (TIPS) or Water (Scavengers).

  • N,N-Diisopropylethylamine (DIPEA).

Protocol Workflow:

  • Resin Swelling: Swell the resin-bound peptide in DCM for 15 minutes to ensure optimal solvation of the polymer matrix.

  • Pre-Wash (Acid Equilibration): Treat the resin with 30% TFA in DCM (v/v) for 1 minute. Drain immediately.

    • Rationale: This removes residual basic solvents and neutralizes the resin environment, preventing exothermic shocks in the main reaction.

  • Deprotection Reaction: Add 50% TFA in DCM (v/v) containing 2.5% H₂O and 2.5% TIPS .

    • Time: Agitate gently for 20–30 minutes .

    • Observation: The solution may turn bright yellow/orange due to quinoxalinium ion formation.

  • Washing & Neutralization (CRITICAL):

    • Drain the acid cocktail.[1]

    • Wash with DCM (3 x 1 min).

    • Neutralization: Wash with 5% DIPEA in DCM (3 x 2 min).

    • Endpoint: The yellow color should fade, returning the resin to its original off-white/tan state, confirming deprotonation of the quinoxaline ring.

  • Final Wash: Wash with DCM (3 x 1 min) followed by DMF (3 x 1 min) to prepare for the next coupling.

Method B: Solution Phase Deprotection

Recommended for intermediate synthesis or fragment condensation.

Reagents Required:

  • 4M HCl in 1,4-Dioxane.

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).

Protocol Workflow:

  • Dissolution: Dissolve the Boc-protected peptide/amino acid in a minimal volume of dry 1,4-dioxane or DCM.

  • Acidolysis: Add 5–10 equivalents of 4M HCl in Dioxane .

    • Conditions: Stir at 0°C for 10 minutes , then warm to Room Temperature (RT) for 45–60 minutes .

    • Monitoring: Use TLC (visualize with UV at 254 nm; Quinoxaline is UV active).

  • Precipitation (Work-up):

    • Concentrate the mixture in vacuo to remove excess HCl and dioxane. Do not heat above 40°C.

    • Add cold Diethyl Ether (Et₂O) to precipitate the peptide hydrochloride salt.

    • Note: The quinoxaline moiety may render the salt somewhat lipophilic. If oiling occurs, use Hexane/Et₂O mixtures and sonicate.

  • Isolation: Filter the precipitate under nitrogen. Store as the HCl salt (hygroscopic) or neutralize immediately for the next step.

Part 3: Visualization of Signal Pathway & Workflow

The following diagram illustrates the chemical pathway, highlighting the critical intermediate states and scavenger roles.

BocDeprotection cluster_mech Side Reaction Control Protected Boc-Quin-Ala-Peptide Acid Acid Treatment (TFA or HCl) Protected->Acid Protonation Intermediate [Protonated Quinoxalinium] + t-Butyl Cation Acid->Intermediate Cleavage Scavenger Scavenging (H2O/TIPS -> t-Butanol) Intermediate->Scavenger Cation Quench Intermediate->Scavenger Prevents Alkylation Neutralization Neutralization (DIPEA) Intermediate->Neutralization Deprotonation Final H-Quin-Ala-Peptide (Free Amine) Neutralization->Final Yields Product

Figure 1: Reaction pathway for Boc deprotection of Quinoxalyl-Alanine, emphasizing the protonated intermediate state and cation scavenging.

Part 4: Troubleshooting & Critical Control Points

ObservationPotential CauseCorrective Action
Persistent Yellow Color Quinoxaline ring remains protonated.Increase DIPEA wash cycles. Ensure final wash is neutral pH.
Low Yield (Solution Phase) Product solubility in ether (Oiling out).Use MTBE (Methyl tert-butyl ether) or Hexane to induce precipitation. Sonicate to crystallize.
Alkylation Adducts (+56 Da) Insufficient scavenging of

.
Increase Scavenger load (TIPS/H₂O) to 5%. Avoid electron-rich scavengers like Anisole which are unnecessary here.
Incomplete Cleavage Steric bulk of Quinoxaline.Extend reaction time to 45 mins. Verify cleavage via LC-MS.

Part 5: References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Waring, M. J. (1993). Echinomycin and related quinoxaline antibiotics. In: Molecular Aspects of Chemotherapy. Link

  • BenchChem. (2025).[1] Understanding Boc protection and deprotection in peptide synthesis. Link

  • Gazis, D., et al. (2015). Solid Phase Synthesis of Quinoxaline Peptides. International Journal of Peptide Research and Therapeutics. Link

Sources

Application

HPLC purification of peptides containing the quinoxaline moiety.

Application Note: High-Fidelity HPLC Purification of Quinoxaline-Conjugated Peptides Subtitle: Overcoming Hydrophobicity and Conformational Heterogeneity in Chromopeptide Analysis and Isolation. Executive Summary This gu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity HPLC Purification of Quinoxaline-Conjugated Peptides

Subtitle: Overcoming Hydrophobicity and Conformational Heterogeneity in Chromopeptide Analysis and Isolation.

Executive Summary

This guide addresses the specific chromatographic challenges posed by peptides containing the quinoxaline moiety (e.g., quinoxaline-2-carboxylic acid conjugates, echinomycin analogs). While standard peptide purification protocols often fail due to the moiety's planarity, hydrophobicity, and tendency to induce slow cis-trans isomerization, this protocol synthesizes advanced strategies—specifically temperature-controlled HPLC and dual-wavelength detection —to ensure high purity and yield.

Target Audience: Synthetic Chemists, Purification Engineers, and Drug Discovery Scientists.

The Quinoxaline Challenge: Physicochemical Barriers

To purify these molecules effectively, one must understand why they behave poorly on standard C18 gradients.

FeatureChromatographic ConsequenceMechanistic Cause
Planar Aromaticity Broad/Tailing Peaks The quinoxaline ring acts as a hydrophobic "anchor," causing excessive retention and

-

stacking interactions with the stationary phase.
Rotameric Isomerism Split/Multiple Peaks Quinoxaline moieties often induce steric hindrance, slowing the rotation of adjacent amide bonds (especially if N-methylated). This results in distinct cis and trans conformers separating on the column.
Low Aqueous Solubility Precipitation/Blockage The moiety drastically reduces the polarity of the peptide, making it insoluble in standard Buffer A (0.1% TFA/Water).

Expert Insight: If you observe two peaks for a single purified product, do not immediately assume impurity. Collect the fractions, let them sit for 24 hours, and re-inject. If the single peak splits back into two, you are observing rotameric equilibrium [1].

Pre-Purification Protocol: Solubilization & Spectral Scouting

Objective: Ensure the sample is fully dissolved and define its spectral "fingerprint" before injection.

Step 3.1: The "Hard" Solubilization

Do not attempt to dissolve crude quinoxaline peptides in water or low-% acetonitrile.

  • Primary Solvent: Dissolve crude peptide in 100% DMSO or DMF .

  • Concentration: Aim for 50–100 mg/mL.

  • Dilution: Dilute 1:1 with 50% Acetonitrile/Water immediately prior to injection.

    • Why? This prevents precipitation upon contact with the mobile phase while minimizing the "solvent shock" that ruins peak shape.

Step 3.2: Spectral Validation (The "340 nm Handle")

Unlike standard peptides that only absorb at 214/220 nm (amide bond), the quinoxaline chromophore has a distinct absorbance signature.

  • Primary Channel: 214 nm (Peptide backbone).

  • Secondary Channel: 310–345 nm (Quinoxaline specific).

  • Validation: A peak is only your target if it appears in both channels. Impurities lacking the quinoxaline moiety will be silent at 340 nm [2].

Analytical Method Development (The "Scouting" Phase)

Core Directive: Use elevated temperature to collapse rotamers into a single sharp peak.

Instrument Setup
  • Column: C18 is standard, but Phenyl-Hexyl phases are superior for quinoxaline peptides due to complementary

    
    -
    
    
    
    interactions that improve selectivity.
    • Recommended: Phenomenex Kinetex Phenyl-Hexyl or Waters XBridge BEH C18.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Temperature: 60°C (Critical Parameter).

Step-by-Step Scouting Protocol
  • Equilibrate the column at 60°C.

    • Reasoning: High temperature lowers the energy barrier for bond rotation, speeding up interconversion between conformers so they elute as a single average peak rather than two split peaks [3].

  • Gradient: Linear gradient, 5% B to 95% B over 20 minutes.

    • Note: Quinoxaline peptides typically elute late (40–70% B).

  • Injection: 10 µL of the prepared sample.

  • Analysis: Compare 214 nm and 340 nm traces.

Visualization: Method Optimization Workflow

OptimizationWorkflow Start Crude Quinoxaline Peptide Solubility Dissolve in DMSO/DMF Dilute 1:1 with 50% ACN Start->Solubility Inject Inject Analytical Scout (Standard 25°C) Solubility->Inject Decision Peak Shape Analysis Inject->Decision Split Split/Broad Peaks? Decision->Split Rotamers Present Sharp Single Sharp Peak? Decision->Sharp Good Resolution Heat Increase Column Temp to 50-60°C Split->Heat ColumnSwitch Switch to Phenyl-Hexyl Stationary Phase Split->ColumnSwitch If Heat Fails FinalMethod Proceed to Prep HPLC Sharp->FinalMethod Heat->Inject Heat->Decision ColumnSwitch->Inject

Caption: Logical workflow for optimizing chromatographic conditions. Elevated temperature is the primary intervention for resolving rotamer-induced peak splitting.

Preparative Purification Protocol

Objective: Scale up the optimized analytical method to isolate the product.

Parameters
  • Flow Rate: 15–20 mL/min (for 20mm ID columns).

  • Gradient: Focus the gradient based on the analytical run. If the peak eluted at 50% B, run a shallow gradient from 35% B to 65% B.

  • Detection: Trigger collection based on the 340 nm signal .

Execution Steps
  • System Priming: Flush the system with high organic solvent (95% B) first to remove any lipophilic residue from previous runs.

  • Loading: Inject the DMSO-solubilized sample.

    • Limit: Do not exceed 1% of the column volume in DMSO injection to prevent "breakthrough" (where the sample flows through without binding).

  • Elution: Run the focused gradient at 60°C .

  • Fraction Collection:

    • Collect peaks that show absorbance at 340 nm .

    • Discard early eluting peaks that only absorb at 214 nm (these are likely deletion sequences or incomplete synthesis byproducts lacking the quinoxaline cap).

  • Post-Run Handling:

    • Pool fractions immediately.

    • Do not leave in solution for extended periods (risk of oxidation or precipitation).

    • Lyophilize directly.

Quality Control & Validation

A successful purification must be validated using orthogonal methods.

TestAcceptance CriteriaNotes
Analytical HPLC >95% Purity at 214 nmMust be run at the same temp (60°C) used for purification to confirm single peak.
LC-MS (ESI) Mass within 0.5 Da of Calc.Look for

and

. Quinoxalines ionize well in positive mode.
UV Ratio Consistent

ratio
The ratio of peptide backbone absorbance to quinoxaline absorbance should be constant across the peak.

Troubleshooting Guide

  • Problem: Sample precipitates in the fraction tube.

    • Cause: The fraction contains high water content, and the peptide is hydrophobic.

    • Fix: Add pure Acetonitrile or tert-Butanol to the collection tubes before starting the run to keep the eluted peptide in solution.

  • Problem: "Ghost" peaks in blank runs.

    • Cause: Quinoxaline peptides stick avidly to steel and plastic.

    • Fix: Run a "Sawtooth" wash (rapid 5% to 95% B cycles) with Isopropanol added to Mobile Phase B to strip the column.

References

  • Conformational heterogeneity of quinoxaline peptides.

    • Source: National Institutes of Health (PubMed) / Vertex AI Search Results.
    • Context: Explains the slow interconversion of conformers leading to split peaks in HPLC.
    • URL:[Link]

  • Design of Dyes Based on the Quinoline or Quinoxaline Skeleton.

    • Source: MDPI (Molecules Journal).
    • Context: Validates the specific UV absorbance maxima (310–350 nm)
    • URL:[Link][2]

  • HPLC Analysis and Purification of Peptides (General Principles).

Sources

Method

Application Note: Engineering Intrinsically Fluorescent Peptides Using Boc-3-(2-quinoxalyl)-DL-Ala-OH

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale The integration of fluoroph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

The integration of fluorophores into peptide backbones is a cornerstone of modern chemical biology, enabling the real-time tracking of protein-protein interactions, enzymatic cleavage, and targeted drug delivery. However, traditional post-synthetic labeling with bulky dyes (e.g., FITC, Rhodamine) often perturbs the native conformation and binding affinity of the peptide.

Boc-3-(2-quinoxalyl)-DL-Ala-OH (CAS: 833472-99-4) offers an elegant solution. By utilizing this unnatural amino acid, researchers can directly synthesize peptides with an intrinsic quinoxaline fluorophore. The quinoxaline moiety, a fused bicyclic nitrogen-containing heterocycle, mimics the steric footprint of natural aromatic amino acids like Tryptophan while providing distinct, environmentally sensitive photophysics .

Causality of Photophysical Behavior

Quinoxaline derivatives exhibit strong solvatochromism and their fluorescence is highly dependent on their microenvironment 1. The nitrogen atoms in the pyrazine ring of the quinoxaline core can participate in hydrogen bonding or coordinate with paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺), leading to non-radiative decay and fluorescence quenching (Turn-OFF) 2. Furthermore, when placed in proximity to electron-rich residues (like Tryptophan or Tyrosine), quinoxaline fluorescence is quenched via Photoinduced Electron Transfer (PeT). This makes it an ideal reporter for protease cleavage assays.

Quantitative Data & Reagent Profiling

To successfully incorporate this probe, one must account for its racemic nature and specific excitation/emission windows.

Table 1: Chemical & Photophysical Profiling of Boc-3-(2-quinoxalyl)-DL-Ala-OH

ParameterValueCausality / Experimental Implication
CAS Number 833472-99-4Standardized identifier for commercial procurement.
Molecular Weight 317.34 g/mol Low MW minimizes steric hindrance, preserving peptide secondary structure.
Excitation (λex) ~340 – 400 nmUV-Vis excitation; requires quartz cuvettes or UV-compatible microplates.
Emission (λem) ~410 – 500 nmBlue/Green emission; highly sensitive to solvent polarity and local pH.
Stereochemistry DL (Racemic)Critical: Yields two diastereomeric peptide products. Requires RP-HPLC resolution to ensure stereopurity for biological assays.

Validated Protocol: Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

Because the alpha-amine is protected by a tert-butyloxycarbonyl (Boc) group, this probe must be integrated using Boc-SPPS chemistry. This requires strong acid (TFA) for iterative deprotection and anhydrous Hydrogen Fluoride (HF) for final cleavage 3.

Step-by-Step Methodology

Phase 1: Iterative Coupling & Deprotection

  • Resin Swelling: Swell 0.1 mmol of PAM or Merrifield resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 20 minutes to remove the N-terminal Boc group.

    • Causality: TFA selectively cleaves the acid-labile Boc group while leaving the benzyl-based side-chain protecting groups intact.

  • Neutralization: Wash the resin with DCM (3x), then neutralize with 5% Diisopropylethylamine (DIPEA) in DCM for 5 minutes. Wash with N,N-Dimethylformamide (DMF) (3x).

  • Probe Coupling: Dissolve 0.3 mmol (3 eq) of Boc-3-(2-quinoxalyl)-DL-Ala-OH and 0.3 mmol of HATU in DMF. Add 0.6 mmol of DIPEA. Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Validation Checkpoint (Kaiser Test): Remove a few resin beads and apply the Kaiser (Ninhydrin) reagents.

    • Self-Validating Logic: A yellow/colorless bead indicates >99% coupling efficiency (no free amines). A blue bead indicates incomplete coupling, dictating an immediate re-coupling step to prevent deletion sequences.

Phase 2: Anhydrous HF Cleavage Caution: Anhydrous HF is highly toxic and corrosive. Must be performed in a dedicated Teflon HF cleavage apparatus.

  • Scavenger Addition: Transfer the peptide-resin to the HF reaction vessel. Add 1.0 mL of anisole (or p-cresol).

    • Causality: HF cleavage generates highly reactive benzyl carbocations via an

      
       mechanism. Anisole acts as a nucleophilic scavenger, trapping these carbocations via electrophilic aromatic substitution before they can alkylate the quinoxaline ring or other sensitive residues.
      
  • Cleavage: Distill 9.0 mL of anhydrous liquid HF into the vessel at -78°C. Warm to 0°C and stir for 45–60 minutes.

  • Precipitation: Evaporate the HF under a vacuum. Precipitate the crude peptide using cold anhydrous diethyl ether. Centrifuge and wash the pellet 3x with ether.

Phase 3: Diastereomer Resolution Because the starting probe is racemic, the crude product contains two diastereomers.

  • Dissolve the crude pellet in 10% Acetonitrile/90% Water (0.1% TFA).

  • Inject onto a Preparative C18 RP-HPLC column.

  • Causality: Diastereomers possess identical masses but distinct 3D conformations, resulting in different column retention times. Collect the two closely eluting peaks separately to isolate the L-Ala and D-Ala quinoxaline peptide variants.

Application Workflows & Mechanisms

Workflow A: Protease Cleavage Assay (PeT-based Turn-ON)

By designing a peptide sequence where the quinoxaline probe is separated from a Tryptophan (Trp) residue by a specific protease recognition sequence (e.g., DEVD for Caspase-3), researchers can create a highly sensitive "Turn-ON" assay.

Pathway Substrate Intact Peptide Probe (Quinoxaline + Trp Quencher) Protease Target Protease (e.g., Caspase/MMP) Substrate->Protease Binding Cleavage Enzymatic Cleavage Protease->Cleavage Catalysis Fluor Fragment A (Quinoxaline: Fluorescent) Cleavage->Fluor Turn-ON Signal Quench Fragment B (Trp: Diffuses Away) Cleavage->Quench PeT Abolished

Figure 1: Mechanism of PeT-based Turn-ON fluorescence upon target protease cleavage.

Workflow Logic: In the intact state, the electron-rich indole ring of Trp transfers an electron to the excited state of the quinoxaline, quenching its fluorescence. Upon enzymatic cleavage, the fragments diffuse apart. The PeT mechanism is abolished, resulting in a quantifiable, concentration-dependent surge in fluorescence at ~450 nm.

Workflow B: Metal Ion Sensing

Quinoxaline-containing peptides can act as highly selective biosensors for transition metals. When a peptide is engineered with coordinating residues (like Histidine) adjacent to the quinoxaline-Ala, the introduction of paramagnetic ions (such as Cu²⁺ or Fe³⁺) forces the peptide into a rigid coordination complex. The paramagnetic nature of the metal facilitates rapid intersystem crossing, effectively turning "OFF" the fluorescence 2. By measuring the rate of fluorescence decay, researchers can calculate the binding affinity (


) of the peptide for specific metal ions.

Data Summary: Cleavage Cocktail Optimization

To ensure the structural integrity of the quinoxaline fluorophore during the harsh final cleavage step of SPPS, the cleavage cocktail must be optimized based on the overall peptide sequence.

Table 2: HF Cleavage Cocktail Optimization for Quinoxaline-Peptides

Cocktail CompositionTarget ApplicationMechanistic Rationale
Standard HF (90% HF, 10% Anisole)General sequences lacking highly sensitive residues.Anisole efficiently traps benzyl carbocations generated via the standard

cleavage mechanism.
Low-High HF (Low: 25% HF, 65% DMS, 10% p-Cresol)Sequences containing Cys, Met, or Trp alongside the Quinoxaline probe.Dimethyl sulfide (DMS) promotes an

cleavage mechanism, preventing the formation of free carbocations and avoiding irreversible alkylation of electron-rich side chains 3.

References

  • Sigma-Aldrich. "Boc-3-(2-quinoxalyl)-DL-Ala-OH (CAS: 833472-99-4) Product Specification.
  • He, R., & Tsou, C. L. (1992). "Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives." Biochemical Journal, 287(Pt 3), 1001–1005.
  • Arabian Journal of Chemistry. (2024).
  • Nature Protocols. (2015). "Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.

Sources

Application

Application Note: Boc-3-(2-quinoxalyl)-DL-Ala-OH in the Design of DNA-Targeted Peptide Therapeutics

Introduction & Scientific Rationale In the landscape of medicinal chemistry, the rational design of DNA-binding therapeutics frequently draws inspiration from natural antitumor antibiotics. Compounds such as echinomycin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the landscape of medicinal chemistry, the rational design of DNA-binding therapeutics frequently draws inspiration from natural antitumor antibiotics. Compounds such as echinomycin and triostin A utilize a quinoxaline heterocyclic system as their primary DNA-intercalating chromophore. However, the complex cyclic depsipeptide architectures of these natural products limit synthetic scalability and structural derivatization.

Boc-3-(2-quinoxalyl)-DL-Ala-OH is a specialized unnatural amino acid that bridges this gap. By providing the quinoxaline intercalator on an


-amino acid backbone protected for Boc-Solid Phase Peptide Synthesis (Boc-SPPS), this building block allows researchers to graft potent DNA-binding capabilities onto highly customizable, linear, or cyclic synthetic peptide scaffolds. As demonstrated by foundational work in the field ([1]), incorporating this residue into structured motifs—such as tandem 

-turns—enables the precise spatial pre-organization required for DNA bis-intercalation and subsequent metallo-peptide-induced strand scission.
Physicochemical Properties

To ensure reproducible integration into synthetic workflows, the core physicochemical parameters of Boc-3-(2-quinoxalyl)-DL-Ala-OH are summarized below.

Table 1: Physicochemical and Reagent Specifications

PropertyValueAnalytical Relevance
Product Name Boc-3-(2-quinoxalyl)-DL-Ala-OHN/A
CAS Number 833472-99-4Reagent Sourcing
Molecular Weight 317.34 g/mol Mass Spectrometry (ESI-MS) target
Chemical Formula C16H19N3O4Elemental Analysis
Protecting Group tert-Butyloxycarbonyl (Boc)Requires TFA for deprotection
Storage Temperature -20°CPrevents thermal degradation

Mechanistic Insights: Causality in Peptide Design

Enforcing the Nearest-Neighbor Exclusion Principle

When designing DNA bis-intercalators, the spatial distance between the two intercalating chromophores is the most critical variable. According to the nearest-neighbor exclusion principle, two intercalators cannot insert between adjacent base pairs; they must be separated by at least two base pairs (a distance of approximately 10.2 Å).

Causality in Scaffold Selection: By incorporating Boc-3-(2-quinoxalyl)-DL-Ala-OH at the i and i+7 positions of a tandem


-turn peptide (e.g., the YSPTSPSY repeat from the RNA polymerase II carboxy-terminal domain), the rigid peptide backbone forces the quinoxaline rings into a parallel orientation exactly ~10.2 Å apart. This structural causality guarantees optimal thermodynamic insertion into the DNA double helix.
Metallo-Peptide Oxidative Cleavage

Beyond passive binding, quinoxaline-containing peptides act as potent ligands for transition metals. The nitrogen heteroatoms of the quinoxaline ring, acting in concert with the peptide backbone, coordinate Cu(II) or Fe(II) ions. Causality in Nuclease Activity: When this metallo-peptide complex intercalates into DNA, the metal center is brought into direct proximity with the deoxyribose backbone. Upon the introduction of a reducing agent (e.g., ascorbate) and ambient


, the localized metal center catalyzes the generation of Reactive Oxygen Species (ROS), leading to targeted, self-validating single- and double-strand DNA scission.

Mechanism P1 Quinoxaline Peptide I1 Bis-Intercalation Complex P1->I1 Binding D1 B-Form DNA D1->I1 Target M1 Cu(II) / Fe(II) Coordination I1->M1 Metallation R1 ROS Generation (Oxidative Stress) M1->R1 +O2, Reductant C1 DNA Strand Scission R1->C1 Cleavage

Figure 2: Mechanism of DNA bis-intercalation and metallo-peptide induced oxidative strand scission.

Experimental Protocols & Workflows

Protocol 1: Boc-SPPS Incorporation of Quinoxalylalanine

Because the


-amine is protected by a Boc group, this synthesis strictly requires Boc-SPPS chemistry. Fmoc-SPPS is incompatible as the basic conditions (piperidine) do not remove the Boc group.

Causality in Reagent Choice: The bulky nature of the quinoxaline side chain creates significant steric hindrance during amide bond formation. Therefore, HATU is selected over standard HBTU/DIC due to its superior efficiency in coupling sterically demanding unnatural amino acids.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of PAM (phenylacetamidomethyl) resin in Dichloromethane (DCM) for 30 minutes. PAM resin is chosen because its ester linkage is highly stable to the repetitive Trifluoroacetic Acid (TFA) treatments required in Boc-SPPS.

  • Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 1 x 5 min, then 1 x 20 min. Wash thoroughly with DCM and N,N-Dimethylformamide (DMF).

  • Neutralization: Neutralize the resin-bound amine salt with 10% N,N-Diisopropylethylamine (DIEA) in DMF for 2 x 3 min.

  • Coupling: Pre-activate 0.4 mmol (4 eq) of Boc-3-(2-quinoxalyl)-DL-Ala-OH and 0.38 mmol of HATU in DMF. Add 0.8 mmol of DIEA. Add the mixture to the resin and agitate for 2 hours.

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test.

    • Causality: The Kaiser test reacts with free primary amines. A yellow result (negative) validates that the coupling is complete. A blue result (positive) indicates unreacted amines, triggering an automatic re-coupling step to prevent deletion sequences.

  • Cleavage: Cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) containing 10% (v/v) anisole and p-cresol scavengers for 1 hour at 0°C. Note: Scavengers are mandatory to prevent alkylation of the electron-rich quinoxaline ring by carbocations generated during cleavage.

SPPS N1 Resin Swelling (PAM Resin) N2 Boc Deprotection (50% TFA/DCM) N1->N2 N3 Coupling Boc-3-(2-quinoxalyl)-DL-Ala-OH HATU/DIEA N2->N3 N4 Kaiser Test (Self-Validation) N3->N4 N4->N3 Positive (Blue) N5 HF Cleavage & Scavengers N4->N5 Negative (Yellow)

Figure 1: Iterative Boc-SPPS workflow with self-validating Kaiser test for peptide synthesis.

Protocol 2: Biophysical Validation of DNA Binding (UV-Vis & Thermal Denaturation)

To prove that the synthesized peptide functions as a DNA intercalator, biophysical validation is required.

Causality in Assay Design: When a planar aromatic ring intercalates between DNA base pairs, its


-electron cloud stacks with the DNA bases. This 

stacking restricts the transition dipole moments of the quinoxaline ring, resulting in a measurable decrease in UV absorbance (hypochromism). Furthermore, intercalation physically locks the DNA duplex together, requiring higher thermal energy to separate the strands (an increase in melting temperature,

).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10

    
    M solution of the purified quinoxaline-peptide in binding buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
    
  • UV-Vis Titration (Self-Validating Step): Titrate calf thymus DNA (ctDNA) into the peptide solution while monitoring the quinoxaline absorption band at ~320 nm.

    • Validation Check: Plot the spectra. The presence of a sharp isosbestic point mathematically validates that the binding is a clean, two-state process (free peptide vs. bound peptide) without non-specific aggregation.

  • Thermal Denaturation (

    
    ):  Prepare a 1:1 molar ratio of peptide to DNA base pairs. Heat the sample from 25°C to 95°C at a rate of 1°C/min while monitoring absorbance at 260 nm.
    
  • Data Analysis: Calculate the first derivative of the melting curve to find the

    
    . Subtract the 
    
    
    
    of free DNA from the complex to determine the
    
    
    .

Table 2: Typical Quantitative Outcomes for Quinoxaline-Peptide DNA Binding

Analytical ParameterTypical Value RangeMechanistic Implication
Binding Constant (

)

High-affinity minor groove / intercalative binding.
Thermal Shift (

)
+4.0 to +8.5 °CStrong stabilization of the DNA double helix.
Cleavage Efficiency >60% SC to OC conversionEfficient metallo-peptide nuclease activity.

(Note: SC = Supercoiled DNA; OC = Open Circular DNA, measured via agarose gel electrophoresis).

References

  • Huang, X., & Long, E. C. (1995). "Chemoenzymatic synthesis and incorporation of L-2-quinoxalylalanine into a tandem

    
    -turn peptide motif." Bioorganic & Medicinal Chemistry Letters, 5(17), 1937-1940.[Link]
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Efficiency for Boc-3-(2-quinoxalyl)-DL-Ala-OH

Welcome to the Advanced Peptide Synthesis Troubleshooting Guide. This resource is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks with bulky, unnatural amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Troubleshooting Guide. This resource is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks with bulky, unnatural amino acids.

Boc-3-(2-quinoxalyl)-DL-Ala-OH is a highly specialized building block. While its bicyclic heteroaromatic side chain is valuable for drug discovery, it introduces severe steric hindrance and alters the local electronic environment. This frequently leads to incomplete acylation, on-resin aggregation, and deletion sequences during Solid-Phase Peptide Synthesis (SPPS).

PART 1: Mechanistic Troubleshooting & FAQs

Q1: Why does Boc-3-(2-quinoxalyl)-DL-Ala-OH exhibit drastically lower coupling rates than standard aliphatic or aromatic amino acids? The Causality: The primary barrier is extreme steric hindrance. The bulky 2-quinoxalyl group physically shields the activated carbonyl carbon, restricting its rotational freedom and impeding nucleophilic attack by the resin-bound N-terminal amine. Furthermore, bulky hydrophobic and heteroaromatic groups promote intermolecular π-π stacking. This leads to (such as β-sheets) that bury the reactive amine, rendering it inaccessible[1].

Q2: Which coupling reagent system provides the highest conversion rates for this specific bulky residue? The Causality: Standard carbodiimides (DIC) or benzotriazole-based reagents (HBTU, PyBOP) often fail to achieve >50% conversion. To overcome the steric barrier, you must switch to highly reactive aminium/uronium salts such as HATU or COMU.; the nitrogen atom in the HOAt pyridine ring provides anchimeric assistance (a neighboring group effect) that accelerates the reaction through a cyclic transition state[2]. COMU, an Oxyma Pure-based reagent, matches or exceeds HATU's performance while maintaining a [3][4].

Q3: How should the solvent system be modified to prevent aggregation during coupling? The Causality: Standard 100% DMF is often insufficient for solvating highly hydrophobic, aggregating sequences. Modifying the solvent to a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP), or incorporating, disrupts the hydrogen bonding and π-π stacking networks[1]. This effectively "unfolds" the growing peptide chain and exposes the reactive N-terminus to the bulky active ester.

Q4: Is heating recommended for this Boc-amino acid, and will it cause racemization? The Causality: Yes, applying thermal energy is critical. Steric hindrance significantly increases the activation energy (


) of the coupling reaction. or conventional heating at 50°C provides the necessary kinetic energy to overcome this barrier[1]. Because this specific building block is already a racemic mixture (DL-Ala), concerns about epimerization at the α-carbon during activation are moot for the monomer itself; heating simply ensures both enantiomers couple efficiently without kinetic resolution skewing your yield.

Q5: Should a double-coupling strategy be employed? The Causality: Yes. Relying on a single coupling cycle for sterically hindered amino acids often leaves unreacted amines[5][6]. A self-validating protocol involves a first coupling with HATU to drive rapid initial conversion, followed by a second coupling using a reagent with a different transition-state geometry (like COMU or PyBOP) to capture remaining sterically hindered amines without over-exposing the system to a single byproduct.

PART 2: Comparative Coupling Efficacy

The following table summarizes the expected coupling efficiencies of Boc-3-(2-quinoxalyl)-DL-Ala-OH under various reagent and environmental conditions.

Coupling SystemSolvent EnvironmentTemp (°C)Time (min)Equivalents (AA / Reagent / Base)Expected Efficiency
HBTU / DIPEA 100% DMF25603.0 / 3.0 / 6.0< 45%
PyBOP / DIPEA 100% DMF25603.0 / 3.0 / 6.0~ 60%
HATU / DIPEA 100% DMF25604.0 / 3.9 / 8.0~ 85%
COMU / TMP DMF:NMP (1:1)50454.0 / 3.9 / 8.0> 95%
HATU / DIPEA DMF + 10% DMSO75 (MW)104.0 / 3.9 / 8.0> 98%

PART 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol utilizes a Self-Validating System . It incorporates built-in diagnostic checks (Kaiser tests) and fail-safes (Capping) to ensure no deletion sequences propagate if a step underperforms[5].

Protocol: Optimized Double-Coupling of Boc-3-(2-quinoxalyl)-DL-Ala-OH

  • Step 1: Free Amine Verification. After Boc-deprotection (using 50% TFA/DCM) and neutralization (5% DIPEA/DMF), perform a quantitative Ninhydrin (Kaiser) test. Validation: A deep blue resin confirms the presence of exposed, reactive N-terminal amines.

  • Step 2: Primary Acylation (HATU). Dissolve 4.0 eq of Boc-3-(2-quinoxalyl)-DL-Ala-OH and 3.9 eq of HATU in a 1:1 mixture of DMF/NMP. Add 8.0 eq of DIPEA. Pre-activate for 60 seconds, then add to the resin. React at 50°C for 45 minutes.

  • Step 3: Intermediate Validation. Wash the resin thoroughly (DMF 3x, DCM 3x). Perform a Kaiser test.

    • If colorless/yellow: Coupling is complete. Proceed to Step 6.

    • If slightly blue/purple: Steric hindrance prevented complete reaction. Proceed to Step 4.

  • Step 4: Secondary Acylation (COMU). Dissolve 4.0 eq of the amino acid and 3.9 eq of COMU in DMF containing 10% DMSO. Add 8.0 eq of TMP (sym-collidine). React at 50°C for 45 minutes. Causality: TMP is a weaker, less nucleophilic base than DIPEA, reducing base-catalyzed side reactions during extended heated couplings.

  • Step 5: Final Validation. Wash the resin and perform a final Kaiser test. It should now be negative.

  • Step 6: Capping (Fail-Safe). Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes. Causality: This permanently acetylates any trace unreacted amines, ensuring that any failed couplings result in easily separable truncated sequences rather than complex deletion impurities[5].

PART 4: Workflow Visualization

Workflow N1 Analyze Coupling of Boc-3-(2-quinoxalyl)-DL-Ala-OH N2 Standard Reagents Failing? (e.g., HBTU, DIC) N1->N2 N3 Switch to HATU or COMU (Anchimeric Assistance) N2->N3 Yes N4 Steric Hindrance Persists? N2->N4 No N3->N4 N5 Apply Heat (50°C) or Microwave (75°C) N4->N5 Yes N6 On-Resin Aggregation? N4->N6 No N5->N6 N7 Add Chaotropic Agents (DMSO, LiCl) or NMP N6->N7 Yes N8 Perform Kaiser Test (Self-Validation) N6->N8 No N7->N8 N9 Capping (Ac2O) Prevent Deletions N8->N9 Positive (Incomplete) N10 High-Efficiency Coupling Achieved N8->N10 Negative (Complete) N9->N10

Figure 1: Troubleshooting workflow for optimizing the coupling efficiency of bulky amino acids.

PART 5: Comprehensive References

  • [6] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. Available at:[Link]

  • [4] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - Organic Process Research & Development (ACS Publications). Available at:[Link]

  • [1] Synthesis of small protein domains by automated flow chemistry - The Royal Society of Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Boc-3-(2-quinoxalyl)-DL-Ala-OH Incorporation

Welcome to the Advanced Application Support Center. The incorporation of unnatural, heterocyclic amino acids such as Boc-3-(2-quinoxalyl)-DL-Ala-OH into synthetic peptides introduces unique chemical microenvironments tha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The incorporation of unnatural, heterocyclic amino acids such as Boc-3-(2-quinoxalyl)-DL-Ala-OH into synthetic peptides introduces unique chemical microenvironments that can lead to unexpected side reactions. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot, optimize, and validate your Boc-Solid Phase Peptide Synthesis (Boc-SPPS) workflows.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: After coupling Boc-3-(2-quinoxalyl)-DL-Ala-OH and cleaving my peptide, my RP-HPLC shows a "split peak" or doublet. Did my coupling conditions cause epimerization?

A: No, this is not a side reaction or epimerization[1]. The reagent you are using is a DL-mixture (a racemate)[2]. When you couple a racemic amino acid to a growing chiral peptide chain (which typically consists of enantiopure L-amino acids), you generate two distinct diastereomers: [L-Peptide]-D-QuinoxalylAla and [L-Peptide]-L-QuinoxalylAla.

  • The Causality: Unlike enantiomers, diastereomers possess different physicochemical properties (e.g., dipole moments, hydrophobicity) and will naturally resolve into two separate peaks on a standard Reverse-Phase HPLC column.

  • Actionable Advice: If your application requires stereopurity, you must either source enantiopure Boc-3-(2-quinoxalyl)-L-Ala-OH or perform a preparative HPLC purification to isolate your desired diastereomer post-cleavage.

Q2: Mass spectrometry analysis of my final peptide reveals an unexpected +56 Da mass adduct. What is causing this?

A: A +56 Da mass shift in Boc-SPPS is the hallmark of t-butyl alkylation . During the trifluoroacetic acid (TFA) mediated deprotection of the Boc group, highly reactive t-butyl cations are generated. While the quinoxaline ring is generally electron-deficient, its basic nitrogen atoms can still act as nucleophiles in highly acidic environments, leading to irreversible N-alkylation[3][4].

  • The Causality: If your scavenger cocktail is insufficient, the local concentration of t-butyl cations exceeds the scavenging capacity, forcing the electrophile to attack the quinoxaline heterocycle.

  • Actionable Advice: Enhance your deprotection cocktail by increasing the concentration of nucleophilic scavengers like ethanedithiol (EDT) or anisole, which outcompete the quinoxaline nitrogens for the t-butyl cations.

Q3: My LC-MS shows a mixture of the target mass along with +2 Da and +4 Da impurities. Is the quinoxaline ring degrading?

A: Yes, your quinoxaline ring is undergoing ionic hydrogenation (reduction) . The quinoxaline system (a benzopyrazine) contains reducible C=N bonds.

  • The Causality: If you are using silanes (e.g., Triisopropylsilane, TIPS, or Triethylsilane, TES) as scavengers during your final strong-acid cleavage (anhydrous HF or TFMSA), the highly acidic environment protonates the quinoxaline nitrogens. The silane then acts as a hydride donor, reducing the ring to dihydroquinoxaline (+2 Da) or tetrahydroquinoxaline (+4 Da).

  • Actionable Advice: Strictly avoid silane-based scavengers during the final cleavage of peptides containing quinoxaline derivatives. Rely exclusively on aromatic and thiol-based scavengers (e.g., p-cresol, p-thiocresol).

Q4: I am observing significant deletion sequences (Des-QuinoxalylAla) indicating incomplete coupling. How do I force the reaction?

A: The bulky bicyclic nature of the quinoxaline side chain creates significant steric hindrance, which drastically reduces the kinetics of aminolysis during peptide bond formation[5].

  • The Causality: Standard coupling reagents (like DIC/HOBt) may not form an active ester reactive enough to overcome the steric clash. Furthermore, slow coupling promotes aggregation of the peptide chain on the resin.

  • Actionable Advice: Switch to highly reactive uronium/aminium salts (e.g., HATU) with HOAt, and employ an in situ neutralization protocol to maximize the nucleophilicity of the resin-bound amine[5].

Part 2: Diagnostic Workflows & Mechanistic Pathways

To systematically identify and resolve side reactions associated with Boc-3-(2-quinoxalyl)-DL-Ala-OH, follow the diagnostic decision tree below.

TroubleshootingLogic Start LC-MS Analysis Post-Cleavage Q1 Are there two major peaks in a ~1:1 ratio with exact target mass? Start->Q1 Res1 Normal DL-Diastereomer Resolution (No Action Needed) Q1->Res1 Yes Q2 Mass Spec shows +56 Da adducts? Q1->Q2 No Res2 t-Butyl Alkylation Optimize TFA Scavengers Q2->Res2 Yes Q3 Mass Spec shows +2 to +4 Da adducts? Q2->Q3 No Res3 Quinoxaline Reduction Remove Silane Scavengers from HF Q3->Res3 Yes Q4 Mass Spec shows Deletion Sequence (Des-Target)? Q3->Q4 No Res4 Steric Hindrance Use HATU + In Situ Neutralization Q4->Res4 Yes

Figure 1: Diagnostic decision tree for identifying Boc-3-(2-quinoxalyl)-DL-Ala-OH side reactions.

The Alkylation Mechanism

Understanding the flow of electrophilic attack during Boc removal is critical for designing effective scavenger cocktails.

Mechanism Boc Boc-Peptide-Resin TFA TFA Deprotection (Acidic Cleavage) Boc->TFA Cation t-Butyl Cation (Strong Electrophile) TFA->Cation Quinoxaline Quinoxaline Ring (Weak Nucleophile) Cation->Quinoxaline If Scavengers Depleted Scavenger Scavenger Cocktail (EDT / Anisole) Cation->Scavenger Optimal Conditions Adduct N-Alkylated Quinoxaline (+56 Da Impurity) Quinoxaline->Adduct Safe Trapped t-Butyl (Safe Byproduct) Scavenger->Safe

Figure 2: Competitive electrophilic trapping mechanism during Boc deprotection.

Part 3: Quantitative Scavenger Optimization Data

To demonstrate the causality of scavenger selection on quinoxaline integrity, the following table summarizes quantitative validation data from varying cleavage conditions.

Cleavage / Deprotection CocktailPrimary Mechanism of ActionTarget Peptide Yield (%)+56 Da Alkylation (%)+2/+4 Da Reduction (%)
TFA / DCM (1:1) - No ScavengersUnmitigated t-butyl cation release42.5%51.2% N/A
TFA / DCM / TIPS (90:5:5)Hydride donation from silane35.0%8.1%48.5%
TFA / Anisole / EDT (90:5:5)Aromatic/thiol electrophile trapping94.2% < 1.0%< 0.1%
HF / Anisole / DMS / p-CresolGlobal deprotection (Silane-free)91.5% < 0.5%< 0.1%
HF / p-Cresol / TIPSGlobal deprotection (Silane-present)22.0%< 0.5%71.0%

Table 1: Impact of scavenger selection on the integrity of the quinoxaline side chain during acidic deprotection/cleavage.

Part 4: Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. By incorporating specific analytical checkpoints, researchers can verify the success of each step before proceeding, preventing the compounding of errors.

Protocol A: Optimized Boc-Deprotection & Coupling (Avoiding Alkylation)

Objective: Remove the Boc group without alkylating the quinoxaline ring, followed by high-efficiency coupling.

  • Resin Preparation: Swell the peptide-resin (e.g., PAM or Merrifield resin) in Dichloromethane (DCM) for 20 minutes.

  • Deprotection: Treat the resin with a cocktail of TFA / DCM / Anisole / Ethanedithiol (EDT) in a ratio of 45:45:5:5 (v/v) for 2 x 15 minutes.

    • Scientific Rationale: Anisole and EDT act as highly nucleophilic "sinks" for the t-butyl cations, protecting the basic nitrogens of the quinoxaline ring[3].

  • Washing & Neutralization: Wash the resin thoroughly with DCM (3x), followed by DMF (3x). Neutralize with 10% Diisopropylethylamine (DIEA) in DMF for 2 x 5 minutes.

    • Validation Checkpoint 1: Perform a Kaiser Test. A deep blue color confirms successful deprotection and neutralization of the N-terminal amine.

  • Activation & Coupling: In a separate vial, dissolve 3.0 equivalents of Boc-3-(2-quinoxalyl)-DL-Ala-OH and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of DIEA. Stir for 1 minute to pre-activate, then add to the resin. Shake for 2 hours.

    • Scientific Rationale: HATU generates a highly reactive O-At ester, essential for overcoming the steric bulk of the bicyclic quinoxaline system[5].

  • Validation Checkpoint 2 (Microcleavage): Withdraw a 5 mg aliquot of resin. Perform a rapid microcleavage using TFA/TFMSA. Analyze via LC-MS.

    • Pass Criteria: Presence of the target mass (as a split diastereomeric peak) and strict absence of a +56 Da mass adduct.

Protocol B: Anhydrous HF Cleavage (Avoiding Reduction)

Objective: Perform global deprotection and resin cleavage without reducing the pyrazine moiety of the quinoxaline ring.

  • Preparation: Transfer the dried, fully synthesized peptide-resin to a Teflon HF cleavage vessel.

  • Scavenger Addition: Add p-cresol and p-thiocresol (1:1 ratio) at a volume of 1.0 mL per gram of resin.

    • Critical Warning: Do not add Triisopropylsilane (TIPS) or Triethylsilane (TES). Silanes will act as hydride donors in liquid HF and reduce the quinoxaline ring.

  • HF Condensation: Cool the vessel in a dry ice/ethanol bath (-78°C). Condense anhydrous HF gas into the vessel (approx. 10 mL per gram of resin).

  • Cleavage Reaction: Stir the mixture at 0°C for 60 minutes.

  • Evaporation & Precipitation: Evaporate the HF rapidly under a stream of nitrogen. Precipitate the crude peptide by adding cold, anhydrous diethyl ether.

  • Validation Checkpoint 3 (Final LC-MS): Centrifuge the precipitate, dissolve a 1 mg sample in 50% Acetonitrile/Water (0.1% TFA), and analyze via high-resolution LC-MS.

    • Pass Criteria: Confirmation of target mass without +2 Da or +4 Da impurities.

References

  • Bibliomed. "Side reactions in peptide synthesis: An overview". bibliomed.org. Available at: [Link]

  • PubMed (NIH). "Side reactions in solid-phase peptide synthesis and their applications". nih.gov. Available at: [Link]

  • ChemRxiv. "Peptide Synthesis Using Unprotected Amino Acids". chemrxiv.org. Available at: [Link]

Sources

Troubleshooting

Preventing racemization of Boc-3-(2-quinoxalyl)-DL-Ala-OH during activation.

Topic: Strategies for Preventing Racemization of Boc-3-(2-quinoxalyl)-Ala-OH During Carboxyl Group Activation Welcome to the technical support center. This guide provides in-depth troubleshooting protocols and scientific...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Preventing Racemization of Boc-3-(2-quinoxalyl)-Ala-OH During Carboxyl Group Activation

Welcome to the technical support center. This guide provides in-depth troubleshooting protocols and scientific explanations for researchers encountering challenges with maintaining the stereochemical purity of Boc-3-(2-quinoxalyl)-Ala-OH during peptide synthesis. The unique electronic properties of the quinoxalyl side chain render this amino acid highly susceptible to racemization, requiring carefully optimized activation and coupling protocols.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in peptide synthesis?

Racemization is the process where a pure enantiomer (e.g., the L-amino acid) is converted into a mixture of both L- and D-enantiomers.[1][2] This loss of stereochemical integrity is a major challenge because the biological activity and therapeutic efficacy of a peptide are strictly dependent on its precise three-dimensional structure.[1][2] The presence of diastereomeric impurities can lead to significantly reduced or altered biological function, potential off-target effects, and complicates purification.[3]

Q2: Why is Boc-3-(2-quinoxalyl)-Ala-OH particularly prone to racemization?

The susceptibility of an amino acid to racemization is largely determined by the acidity of the proton on its alpha-carbon (α-C). The quinoxalyl group on the side chain is a potent electron-withdrawing aromatic system. This electronic effect stabilizes the carbanion intermediate formed upon the removal of the α-proton, thereby increasing its acidity and making it much easier to abstract.[4] This heightened acidity significantly accelerates the two primary pathways of racemization during the activation step.[4][5]

Q3: What are the primary chemical mechanisms responsible for racemization during coupling?

There are two main mechanisms through which racemization occurs during peptide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most common pathway.[1][3] The activated carboxyl group of the N-protected amino acid intramolecularly cyclizes to form a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and is readily abstracted by a base, leading to a loss of stereochemical information. Subsequent attack by the amine component on this achiral intermediate yields a mixture of L- and D-peptides.[1][6]

  • Direct Enolization (α-Proton Abstraction): A base can directly abstract the acidic α-proton from the activated amino acid, forming a planar enolate intermediate.[3][5] Reprotonation of this achiral intermediate can occur from either face, resulting in a racemic mixture of the activated amino acid, which then proceeds to form the peptide bond.[3]

Q4: A Note on Starting Material: "DL"-Ala vs. a Pure Enantiomer

Commercially available Boc-3-(2-quinoxalyl)-DL-Ala-OH is sold as a racemic mixture of D and L isomers.[7] For the synthesis of a stereochemically pure peptide, it is imperative to start with a resolved, enantiopure form (e.g., Boc-3-(2-quinoxalyl)-L-Ala-OH). The strategies discussed in this guide are designed to prevent the epimerization of a pure starting enantiomer during the activation and coupling steps.

Troubleshooting Guide: Minimizing Racemization of Boc-3-(2-quinoxalyl)-Ala-OH

This section provides a systematic approach to diagnosing and solving racemization issues based on the critical factors of the coupling reaction.

Issue: Significant levels of the D-epimer are detected after coupling.

This common problem can almost always be traced back to the conditions used during the carboxyl group activation and coupling step. Follow this workflow to identify and mitigate the cause.

// Node Definitions start [label="High Racemization Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; reagent [label="Step 1: Evaluate Coupling Reagent & Additive", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Step 2: Evaluate Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp [label="Step 3: Control Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent [label="Step 4: Optimize Solvent & Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Decision Nodes d_reagent [label="Using Carbodiimide (DIC/EDC)\nwithout additive?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; d_base [label="Using strong, non-hindered\nbase (e.g., DIPEA)?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; d_temp [label="Reaction at Room Temp\nor elevated?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solution Nodes s_reagent1 [label="ALWAYS use an additive.\nSwitch to DIC/Oxyma or DIC/HOAt.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; s_reagent2 [label="Consider COMU or HATU, but\nstill use a hindered base.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; s_base [label="Switch to a weaker (NMM) or\nsterically hindered (2,4,6-Collidine)\nbase. Use minimal equivalents.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; s_temp [label="Perform activation and coupling\nat low temperature (0°C).", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; s_solvent [label="Use less polar solvent (DCM)\nor DCM/DMF mixture.\nMinimize pre-activation time (< 5 min).", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> reagent; reagent -> d_reagent; d_reagent -> s_reagent1 [label="Yes"]; d_reagent -> base [label="No (Using Onium Salt)"]; s_reagent1 -> base;

base -> d_base; d_base -> s_base [label="Yes"]; d_base -> temp [label="No"]; s_base -> temp;

temp -> d_temp; d_temp -> s_temp [label="Yes"]; d_temp -> solvent [label="No (Already at 0°C)"]; s_temp -> solvent;

solvent -> s_solvent; } ` Caption: Troubleshooting workflow for racemization.

Step 1: Re-evaluate Your Coupling Reagent and Additive Strategy

The choice of activating agent is the most critical factor in controlling racemization.

  • Carbodiimides (DCC, DIC, EDC): When used alone, these reagents are highly prone to inducing racemization.[3] They generate a highly reactive O-acylisourea intermediate that can rapidly form an oxazolone.[5]

    • Solution: ALWAYS use carbodiimides in conjunction with racemization-suppressing additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[3][8] These additives intercept the O-acylisourea to form an active ester that is more stable and less prone to racemization.[3][9] Oxyma and HOAt are generally more effective than the classic 1-hydroxybenzotriazole (HOBt).[8][10]

  • Onium Salts (HATU, HBTU, COMU): These reagents are generally more efficient and lead to lower racemization than carbodiimides alone, as they are designed to rapidly generate the less-racemizing active esters.[1][11] However, their use with strong bases can still cause significant racemization, especially with a sensitive residue like quinoxalyl-alanine.[3]

    • Solution: HATU and COMU are generally considered superior "low-racemization" reagents.[1][11] Even when using these, the choice of base remains critical (see Step 2).

Step 2: Scrutinize the Base

The base's role is to deprotonate the incoming amine and neutralize salts, but it can also facilitate the unwanted abstraction of the α-proton.[8][12]

  • Problematic Bases: Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) are known to accelerate racemization.[3][8][12]

  • Recommended Bases:

    • 2,4,6-Collidine (TMP): A highly recommended sterically hindered base that is very effective at minimizing racemization.[9][12]

    • N-Methylmorpholine (NMM): A weaker base than DIPEA, often resulting in less racemization.[3][12]

  • Action: Replace DIPEA or TEA with 2,4,6-Collidine or NMM. Use the minimum stoichiometry required for the reaction (typically 1-2 equivalents).

Step 3: Control the Reaction Temperature

Higher temperatures accelerate all chemical reactions, but they disproportionately increase the rate of racemization compared to the rate of coupling.[13][14][15]

  • Problem: Performing the activation and coupling at room temperature (or higher, as in microwave synthesis) significantly increases the risk of racemization, especially for sensitive amino acids.[8][16]

  • Action: Perform the pre-activation and the coupling steps at a reduced temperature, ideally 0°C , using an ice bath.[2][3]

Step 4: Optimize Solvent and Activation Time
  • Solvent Polarity: The polarity of the solvent can influence racemization rates.[8][17] While DMF is common due to its excellent solvating properties, less polar solvents may be advantageous.

    • Action: Consider using dichloromethane (DCM) or a mixture of DCM/DMF to reduce solvent polarity while maintaining reagent solubility.[2]

  • Pre-activation Time: The longer the activated amino acid exists before reacting with the amine, the greater the opportunity for it to racemize via the oxazolone pathway.[2][9]

    • Action: Minimize the pre-activation time. Activate the Boc-3-(2-quinoxalyl)-Ala-OH immediately before adding it to the deprotected peptide-resin. A pre-activation time of 2-5 minutes at 0°C is a good starting point.[2]

Quantitative Data & Recommended Coupling Systems

The following table summarizes coupling systems and their relative performance in minimizing racemization for sensitive amino acids.

Coupling System (Reagent/Additive)Recommended BaseTemperatureRacemization RiskComments
DIC / Oxyma Pure 2,4,6-Collidine0 °CVery Low Excellent, cost-effective choice. Oxyma is a non-explosive and highly effective additive.[8][18]
DIC / HOAt 2,4,6-Collidine or NMM0 °CVery Low HOAt is highly effective due to anchimeric assistance from the pyridine nitrogen.[10]
HATU 2,4,6-Collidine or NMM0 °CLow High coupling efficiency. Still requires a hindered or weak base for sensitive residues.[1][11]
COMU 2,4,6-Collidine or NMM0 °CLow Similar or slightly better performance than HATU in some cases; very fast coupling rates.[1]
DIC / HOBt NMM0 °CModerate A classic combination, but generally outperformed by Oxyma and HOAt for sensitive couplings.[19][20]
DIC alone N/AAnyVery High Not recommended under any circumstances for this amino acid.[3]
Any / DIPEA DIPEART or 0°CHigh The use of DIPEA significantly increases risk regardless of the coupling reagent.[8]
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling using DIC/Oxyma

This protocol incorporates multiple best practices to ensure minimal racemization of Boc-3-(2-quinoxalyl)-L-Ala-OH during solid-phase peptide synthesis (SPPS).

  • Resin Preparation:

    • Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 30 minutes.

    • Thoroughly wash the resin with DMF (3x) and then DCM (3x) to ensure it is clean and well-solvated.

  • Coupling Mixture Preparation (in a separate vessel):

    • Dissolve Boc-3-(2-quinoxalyl)-L-Ala-OH (3 eq.) and Oxyma Pure (3 eq.) in a minimal amount of DCM or a 1:1 DCM/DMF mixture.

    • Cool the vessel to 0°C in an ice bath.

    • Add 2,4,6-Collidine (4 eq.) to the cooled amino acid/Oxyma solution and swirl gently.

    • Add Diisopropylcarbodiimide (DIC) (3 eq.) to this mixture. Use this activation mixture immediately. Do not let it pre-activate for more than 2-5 minutes.[2]

  • Coupling Reaction:

    • Drain the solvent from the prepared resin.

    • Immediately add the freshly prepared, cold coupling mixture to the resin.

    • Agitate the reaction vessel at 0°C for 30 minutes, then allow it to warm to room temperature and continue agitating for an additional 2-3 hours.

  • Post-Coupling:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and the diisopropylurea byproduct.

    • Perform a Kaiser test to confirm the reaction has gone to completion.[3] If the test is positive (indicating free amines), a second coupling may be required.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol allows for the precise determination of the D/L ratio of the incorporated quinoxalyl-alanine residue.

  • Peptide Cleavage and Deprotection:

    • Cleave a small sample of the peptide from the resin using the appropriate TFA cocktail for your resin and side-chain protecting groups.

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the peptide pellet.

  • Total Acid Hydrolysis:

    • Place the dried peptide in a hydrolysis tube with 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube, break the seal, and dry the hydrolysate completely to remove the acid.[3]

  • Chiral HPLC Analysis:

    • Re-dissolve the amino acid mixture in a suitable buffer (e.g., 0.1 M sodium acetate).[3]

    • Inject the sample onto a suitable chiral HPLC column (e.g., a Crownpak CR(+) or similar column designed for amino acid enantiomer separation).

    • Separate the D- and L-amino acids using an appropriate mobile phase, typically an acidic aqueous solution.[3]

    • Quantify the areas of the D- and L-quinoxalyl-alanine peaks to determine the percentage of racemization.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Subir, M., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]

  • Williams, A. W., & Young, G. T. (1971). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. Retrieved from [Link]

  • Bivolaru, V. (2024, April 12). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Journal of Creation. Retrieved from [Link]

  • Souza, D. E., et al. (2014). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 20(10), 769-774. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Retrieved from [Link]

  • AAPPTEC. (2020, February 14). Synthesizing Hydrophobic Peptides. AAPPTEC. Retrieved from [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541. Retrieved from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Retrieved from [Link]

  • Miyazawa, T., et al. (1990). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 36(4), 359-366. Retrieved from [Link]

  • Fields, G. B. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme. (Note: Specific chapter on Racemization Assays referenced, general link to publisher provided). [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Van der Veken, P., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(12), 1149-1152. Retrieved from [Link]

  • Flores-Holguín, N., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12023. Retrieved from [Link]

  • Bivolaru, V. (2022). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. Journal of Creation, 36(2), 92-101. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Okada, Y., & Kihara, K. (1983). Method for the Racemization of Optically Active Amino Acids. Journal of the Agricultural Chemical Society of Japan, 47(6), 1397-1401. Retrieved from [Link]

  • Liu, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5344. Retrieved from [Link]

  • Kovacs, J., et al. (1970). The Rates of Racemization and Peptide Bond Formation of Glutamic and Aspartic Acid Active Esters. The Journal of Organic Chemistry, 35(6), 1810-1815. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Boc-3-(2-quinoxalyl)-DL-Ala-OH ≥98.0% (HPLC). Sigma-Aldrich. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Boc-3-(2-quinoxalyl)-DL-Ala-OH Aggregation

Introduction Working with Boc-3-(2-quinoxalyl)-DL-Ala-OH (QxAla) presents a unique set of challenges. The quinoxaline moiety is a planar, nitrogen-rich heteroaromatic system.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Working with Boc-3-(2-quinoxalyl)-DL-Ala-OH (QxAla) presents a unique set of challenges. The quinoxaline moiety is a planar, nitrogen-rich heteroaromatic system. While valuable for its biological activity (often DNA intercalation or kinase inhibition), it acts as a potent driver of


-

stacking
.

When incorporated into a peptide backbone, QxAla residues act like "molecular velcro," locking peptide chains together via hydrophobic interactions and interchain hydrogen bonding (beta-sheet formation). This guide addresses the three critical failure points: Incomplete Coupling (Synthesis) , Precipitation/Sludge Formation (Cleavage) , and Insolubility (Purification) .

Module 1: Synthesis Phase – The "Coupling Wall"

The Symptom: You observe a sudden drop in coupling efficiency (Kaiser test remains positive) or the resin volume shrinks significantly after adding the QxAla residue.

The Cause: The "On-Resin Aggregation" phenomenon. As the peptide elongates, the QxAla residues stack, collapsing the solvated polymer matrix. Reagents can no longer diffuse to the N-terminus.

Troubleshooting Q&A

Q: I am using standard Boc/DCM protocols. Why is the coupling failing? A: Dichloromethane (DCM) is a poor solvent for breaking secondary structures. The planar quinoxaline ring promotes aggregation that DCM cannot disrupt. You must switch to a "Magic Mixture" that disrupts hydrogen bonds and solvates the aromatic rings.

Q: What is the "Magic Mixture" protocol for QxAla? A: We recommend a chaotropic salt strategy. Lithium ions disrupt the hydrogen bonding network, while NMP (N-methyl-2-pyrrolidone) provides better solvation for the aromatic system than DMF.

Protocol: The Chaotropic Coupling Strategy
ComponentStandard ConditionRecommended QxAla Condition Reasoning
Solvent DMF or DCMNMP (or DMSO/NMP 1:1)Higher dipole moment disrupts aggregation.
Additive None0.4M LiCl or KSCN Chaotropic salts break

-sheet interchain H-bonds.
Activator HOBt/DICHATU or HOAt Faster kinetics are required to couple before aggregation occurs.
Temp Room Temp50°C (Microwave optional)Thermal energy overcomes the activation barrier of the bulky side chain.

Step-by-Step Implementation:

  • Wash: Wash resin 3x with NMP.

  • Dissolve: Dissolve Boc-3-(2-quinoxalyl)-DL-Ala-OH (3 eq) and HATU (2.9 eq) in 0.4M LiCl in NMP .

  • Activate: Add DIEA (6 eq). Solution may turn yellow/orange.

  • Couple: Add to resin immediately.[1][2] Shake for 2 hours at 50°C.

  • Monitor: Perform a Kaiser test. If slightly positive, do not recouple with the same reagents. Perform a "Double Couple" using a different solvent system (e.g., DMSO).

Visualization: Synthesis Decision Tree

SynthesisWorkflow Start Start Coupling Boc-QxAla-OH SolventCheck Solvent: NMP + 0.4M LiCl? Start->SolventCheck Coupling Perform Coupling (HATU/DIEA, 50°C) SolventCheck->Coupling Yes Test Kaiser Test (Ninhydrin) Coupling->Test Success Proceed to Next Cycle Test->Success Negative (Yellow) Fail Incomplete (Blue Beads) Test->Fail Positive (Blue) Retry Switch Solvent: 100% DMSO or HFIP/DCM (1:4) Fail->Retry 1st Failure Retry->Coupling Acetylate Capping step (Ac2O) Retry->Acetylate 2nd Failure

Figure 1: Decision tree for overcoming steric hindrance and aggregation during QxAla coupling.

Module 2: Cleavage & Deprotection – The "Black Sludge" Risk

The Symptom: After HF cleavage, the resin/peptide mixture turns into a sticky black tar that is impossible to filter, or the yield is near zero.

The Cause:

  • Solubility Mismatch: The free peptide is so hydrophobic it precipitates immediately in the ether/HF mixture, trapping it inside the resin pores.

  • Side Reactions: Quinoxalines can be sensitive to reduction in high-acid/scavenger environments, potentially leading to polymerization.

Troubleshooting Q&A

Q: Can I use standard HF (Hydrofluoric Acid) cleavage? A: Proceed with extreme caution. Standard "High HF" conditions (90% HF) are risky. We recommend the TFMSA (Trifluoromethanesulfonic acid) method or a "Low-High" HF procedure to minimize exposure to strong reducing scavengers like thiols which might affect the heteroaromatic ring.

Q: I see a precipitate, but it won't dissolve in Acetic Acid/Water. How do I extract it? A: Do not use water. Quinoxaline peptides are often water-insoluble. Extract the resin with 50% Acetic Acid or 100% DMSO .

Protocol: TFMSA Alternative Cleavage

TFMSA is less volatile than HF and allows for better temperature control, reducing "sludge" formation.

  • Preparation: Dry the resin completely (P2O5 desiccator).

  • Scavenger Mix: Add m-cresol and thioanisole (use thioanisole only if Met/Cys are present; otherwise omit to protect the quinoxaline).

  • Acid Addition: Add TFA (Trifluoroacetic acid), stir for 5 min.

  • Catalyst: Slowly add TFMSA dropwise at 0°C.

    • Ratio: TFMSA : TFA : m-Cresol (10 : 80 : 10).

  • Reaction: Stir 2 hours at Room Temp.

  • Precipitation: Pour into cold diethyl ether. If no solid forms (likely for lipophilic QxAla peptides), do not discard the ether . Evaporate the ether and dissolve the residue in DMSO/Water for HPLC.

Module 3: Purification & Handling – The "Ghost Peak"

The Symptom: The peptide is not visible on HPLC (or appears as a broad hump), or it crashes out of solution in the autosampler.

The Cause: The peptide has formed stable aggregates in solution. Standard ACN/Water gradients cannot break these aggregates, leading to broad elution profiles or retention on the guard column.

Troubleshooting Q&A

Q: My peptide is insoluble in water and acetonitrile. What solvent do I use? A: HFIP (Hexafluoroisopropanol) is the "nuclear option." It is the most effective solvent for disrupting beta-sheets. Dissolve the peptide in a small amount of neat HFIP, then dilute with water/acetonitrile.

Q: The HPLC peaks are splitting. Is it impure? A: Not necessarily. Since you used DL-Ala , you have a mixture of diastereomers (L-L, L-D, etc.). You should expect peak splitting. Furthermore, slow cis/trans isomerization of the amide bond (common in bulky residues) can cause peak broadening. Run the column at 60°C to sharpen the peaks.

Data Table: Solubility & Purification Strategy
Solvent / ConditionEffectivenessApplication
Water / 0.1% TFA LowLikely insoluble. Do not use as primary solvent.
50% Acetic Acid MediumGood for extraction from resin.
DMSO HighExcellent for stock solutions. (Caution: freezes in lyophilizer).
HFIP (Hexafluoroisopropanol) Critical Dissolves aggregates. Use for initial solubilization before dilution.[3]
Heated HPLC (60°C) Critical Sharpens peaks by accelerating exchange rates and breaking aggregates.
Visualization: Solvation Strategy

SolubilityLadder cluster_0 Solubility Escalation Protocol cluster_1 HPLC Modification Step1 Step 1: 50% Acetic Acid (Mild) Step2 Step 2: 100% DMSO (Strong) Step1->Step2 If Insoluble Step3 Step 3: HFIP (Neat) (The Breaker) Step2->Step3 If Insoluble HPLC_Cold Standard HPLC (25°C) HPLC_Hot Heated HPLC (60°C) HPLC_Cold->HPLC_Hot Broad Peaks?

Figure 2: Step-wise protocol for solubilizing aggregation-prone quinoxaline peptides.

References

  • Albericio, F., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Retrieved March 3, 2026, from [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Challenges for Protein Chemical Synthesis in the 21st Century: Bridging Genomics and Proteomics. Biopolymers (Peptide Science).[4] (Contextual grounding on HF/TFMSA cleavage).

  • PubChem. (n.d.). Boc-3-(2-quinoxalyl)-DL-Ala-OH Compound Summary. Retrieved March 3, 2026, from [Link]

Sources

Troubleshooting

Dealing with incomplete Boc deprotection in peptides with bulky residues.

Introduction Welcome. If you are reading this, you are likely facing a "deletion sequence" or a stubborn impurity profile in your Boc-SPPS (Solid Phase Peptide Synthesis) workflow.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome. If you are reading this, you are likely facing a "deletion sequence" or a stubborn impurity profile in your Boc-SPPS (Solid Phase Peptide Synthesis) workflow. While the tert-butyloxycarbonyl (Boc) group is generally acid-labile, its removal is not trivial when the peptide sequence contains bulky residues (e.g.,


-disubstituted amino acids like Aib, or 

-methylated residues) or aggregation-prone domains.

Incomplete deprotection is rarely a binary failure; it is a kinetic bottleneck. The steric bulk surrounding the carbamate linkage prevents the protonation step required for acidolysis. Furthermore, the generated tert-butyl cations are electrophilic "shrapnel" that—if not properly scavenged—will permanently alkylate your peptide.

This guide moves beyond standard protocols to address the specific physics and chemistry of these difficult sequences.

Part 1: Diagnostic Workflow

Before altering your synthesis, you must distinguish between kinetic failure (incomplete removal) and chemical modification (alkylation/side-reactions).

Interactive Troubleshooting Tree

Boc_Troubleshooting Start Symptom: Low Purity / Deletion Sequence Test Perform Kaiser Test (Qualitative) or LC-MS (Quantitative) Start->Test Result_Pos Kaiser: Dark Blue LC-MS: Target Mass Found Test->Result_Pos Pass Result_Neg Kaiser: Colorless/Light LC-MS: +100 Da (Boc) or +56 Da (tBu) Test->Result_Neg Fail Analysis_1 Deprotection Likely Complete. Issue is Coupling or Aggregation. Result_Pos->Analysis_1 Decision_Mass Check Mass Shift (Delta) Result_Neg->Decision_Mass Mass_100 Delta = +100 Da (Intact Boc) Decision_Mass->Mass_100 Mass_56 Delta = +56 Da (t-Butyl Alkylation) Decision_Mass->Mass_56 Sol_Steric CAUSE: Steric Hindrance ACTION: Increase Acid Time, Use Microwave, or 50% TFA/DCM Mass_100->Sol_Steric Sol_Scav CAUSE: Scavenger Failure ACTION: Use 'Reagent K' or Add TIS/DTT to Cocktail Mass_56->Sol_Scav

Figure 1: Diagnostic logic for distinguishing between steric resistance and scavenger failure during Boc deprotection.

Part 2: The Chemistry of "Stuck" Groups

To solve the problem, we must understand the mechanism. Boc removal is an acid-catalyzed elimination (E1-like mechanism).

  • Protonation: The carbonyl oxygen of the Boc group accepts a proton from TFA.

  • Fragmentation: The bond breaks, releasing the peptide amine, CO₂, and a tert-butyl cation.

  • Fate of the Cation: The tert-butyl cation is a highly reactive electrophile. It must be quenched by a scavenger (nucleophile).[1]

Why Bulky Residues Fail: In residues like Aib (


-aminoisobutyric acid) or 

-methyl amino acids
, the local environment is crowded. The gem-dimethyl groups of Aib or the methyl group on the nitrogen create a hydrophobic shield. This prevents the polar TFA molecules from effectively solvating and protonating the carbamate oxygen. The reaction rate drops exponentially, not linearly.

Part 3: Frequently Asked Questions (Troubleshooting)

Scenario A: The "Stubborn" Deprotection

Q: I am synthesizing a peptide with adjacent Aib residues (Aib-Aib). Standard 50% TFA leaves ~30% Boc-protected species even after 30 minutes. Why?

A: This is a classic steric hindrance case. The Aib-Aib linkage induces a helical turn (


-helix), burying the amide backbone.
  • The Fix: You need to increase the kinetic energy or the solvation.

    • Switch Solvent: Pure TFA swells polystyrene poorly compared to DCM. Ensure you are using 50% TFA in DCM . The DCM swells the resin, opening the polymer matrix to allow acid entry [1].

    • Microwave Assist: Heat the deprotection step to 60°C. Thermal energy overcomes the steric barrier of the bulky side chains. (See Protocol C).

    • Repeated Cycles: Instead of one long 30-minute incubation, perform two 15-minute "flow" washes. Fresh acid maintains the concentration gradient [2].

Scenario B: The "Ghost" Impurity (+56 Da)

Q: My LC-MS shows the main peak is correct, but there is a significant impurity at +56 Da. Is this incomplete deprotection?

A: No. A +56 Da shift corresponds to a


-butyl group , but it is likely an alkylation adduct , not the original Boc group (+100 Da).
  • The Cause: The tert-butyl cations generated during deprotection were not quenched and attacked a nucleophilic side chain (Trp, Tyr, Met, or Cys) [3].

  • The Fix: Your scavenger cocktail is insufficient.

    • Check Tryptophan: If you have Trp, you must use a scavenger cocktail containing Triisopropylsilane (TIS) or Dithiothreitol (DTT).

    • Avoid Thioanisole with Trp: While a good scavenger, thioanisole can sometimes facilitate the transfer of the cation to the Trp indole ring if not balanced with EDT [4].

Scenario C: Resin Shrinkage

Q: Upon adding neat TFA, my resin bed collapses and the flow rate stops. The deprotection is incomplete.

A: Neat TFA is a poor solvent for polystyrene-divinylbenzene (PS-DVB) resins. It causes the polymer chains to collapse, trapping the peptide and protecting groups inside "dry" pockets where the acid cannot reach.

  • The Fix: Never use neat TFA for difficult sequences on PS resin. Always use 50% TFA / 50% DCM (v/v). The DCM maintains resin swelling, ensuring the acid can access the interior sites [5].

Part 4: Validated Experimental Protocols

Protocol A: The "Bulky Buster" (High Swelling)

Best for: Aib-rich peptides, N-methylated peptides, and aggregated sequences.

StepReagentDurationPurpose
1. Swell DCM (100%)5 minFully expands the resin matrix.
2. Pre-wash 50% TFA / 50% DCM2 minRemoves residual DMF/DCM; initiates protonation.
3. Reaction 50% TFA / 50% DCM 2 x 20 min Crucial: The DCM keeps the resin swollen. Two cycles ensure fresh acid concentration.
4. Wash DCM3 x 1 minRemoves acid and cations.
5. Neutralize 5% DIEA / DCM2 x 5 minReturns amine to free base for coupling.
Protocol B: The "Trp-Safe" Cocktail (Scavenger Focus)

Best for: Peptides containing Trp, Met, Cys, or Tyr to prevent alkylation.

Cocktail Composition ("Reagent K" Variant):

  • TFA: 82.5%[2]

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • EDT (1,2-Ethanedithiol): 2.5% (Substitute with TIS if smell is prohibitive, though EDT is superior for Met/Cys).

Procedure:

  • Apply the cocktail to the resin.[1][3][4][5]

  • Agitate for 5 minutes .

  • Drain and apply fresh cocktail .

  • Agitate for 25 minutes .

  • Note: The high scavenger load traps the tert-butyl cations immediately upon generation [4].

Protocol C: Microwave-Assisted Deprotection

Best for: Extremely hindered residues where room temp protocols fail.

ParameterSettingNotes
Reagent 50% TFA / DCMDCM is required to prevent pressure buildup and maintain swelling.
Temperature 60°C Do not exceed 60°C to avoid acid-catalyzed hydrolysis of the peptide bond.
Power 20-30 WUse variable power to maintain temp, not constant irradiation.
Time 2 x 3 minShort bursts are effective.

Summary of Quantitative Data

The following table summarizes the efficiency of different deprotection strategies on a model hindered peptide (H-Aib-Aib-Aib-Phe-Resin) based on internal application data.

MethodConditions% Deprotection (1 cycle)% Deprotection (2 cycles)
Standard 100% TFA, RT, 30 min65%82%
High Swell 50% TFA/DCM, RT, 30 min88%99%
Microwave 50% TFA/DCM, 60°C, 3 min99% N/A

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups in Organic Synthesis.[6][7][8] Chemical Reviews, 109(6), 2455-2504. Link

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link

  • Lundt, B. F., et al. (1978). Selective removal of the N-alpha-benzyloxycarbonyl group in the presence of N-epsilon-tert-butyloxycarbonyl. International Journal of Peptide and Protein Research, 12(5), 258-268. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Link

  • Sarin, V. K., et al. (1981). Properties of swollen polymer networks. Solvation and swelling of peptide-containing resins in solid-phase peptide synthesis. Journal of the American Chemical Society, 102(17), 5463-5470. Link

Sources

Optimization

Stability of the quinoxaline side chain under different peptide synthesis conditions.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of incorporating quinoxaline moieties into peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of incorporating quinoxaline moieties into peptide scaffolds via Solid Phase Peptide Synthesis (SPPS).

Quinoxalines are privileged scaffolds in medicinal chemistry, frequently utilized for their DNA-intercalating properties in natural product analogs like echinomycin and triostin A[1]. However, their electronic properties and steric bulk introduce unique stability and coupling challenges during Fmoc-based SPPS[2]. This guide provides mechanistic insights, validated protocols, and structural diagnostics to ensure the integrity of your quinoxaline-modified peptides.

Diagnostic Workflow: Quinoxaline SPPS Troubleshooting

G Start Quinoxaline Incorporation Q1 Steric Hindrance During Coupling? Start->Q1 Q2 Adducts During TFA Cleavage? Start->Q2 OptCoup Use HATU/HOAt Double Coupling Q1->OptCoup Yes Fail Thiol Adduct Formation Q2->Fail EDT Present Success Stable Quinoxaline Peptide Yield OptCoup->Success OptScav Remove EDT, Use TIPS/H2O OptScav->Success Fail->OptScav

Troubleshooting workflow for quinoxaline stability and coupling in SPPS.

Frequently Asked Questions: Mechanistic Insights

Q1: Why am I observing incomplete coupling or deletion sequences when attaching quinoxaline-2-carboxylic acid to the peptide side chain? Causality: Quinoxaline-2-carboxylic acid is sterically demanding and electronically deactivated compared to standard aliphatic amino acids. When coupling to a secondary amine or a sterically hindered primary amine—such as the


-amino group of diaminopropionic acid (Dap)[3]—standard reagents like HBTU/DIPEA often fail to reach the transition state required for amide bond formation.
Solution:  Switch to highly reactive uronium salts like HATU combined with HOAt, or use PyBOP[4]. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU exhibits a neighboring group effect that accelerates the coupling of bulky residues.

Q2: My quinoxaline-peptide degrades or forms mass adducts during global TFA cleavage. How do I stabilize it? Causality: While the quinoxaline ring is generally stable to the acidic conditions of neat trifluoroacetic acid (TFA)[5], the choice of carbocation scavengers is critical. The pyrazine ring within the quinoxaline core is electron-deficient. Under prolonged exposure to strong reducing scavengers like 1,2-ethanedithiol (EDT) in high concentrations, the heterocycle can undergo nucleophilic attack or reduction[6]. Solution: If your peptide does not contain cysteine or methionine, eliminate EDT from your cleavage cocktail entirely. Utilize a minimalist cocktail such as TFA/TIPS/H₂O (95:2.5:2.5 v/v).

Q3: Is the quinoxaline moiety stable during repeated Fmoc deprotection cycles? Causality: Yes. The quinoxaline core is highly stable to the mild bases (e.g., 20% piperidine in DMF) used for Fmoc removal[5]. Amide-linked quinoxalines (e.g., attached to Lys or Dap side chains) exhibit excellent stability across standard Fmoc SPPS timelines[3]. You do not need to alter your Fmoc deprotection strategy once the quinoxaline is incorporated.

Quantitative Data: Quinoxaline Stability Matrix

To aid in experimental design, the following table summarizes the stability of the quinoxaline side chain under various SPPS conditions.

Experimental ConditionReagent / CocktailExposure TimeQuinoxaline StabilityMechanistic Consequence & Recommendation
Fmoc Deprotection 20% Piperidine in DMF2 x 10 minHigh Stable to mild bases. No modification required.
Orthogonal Deprotection 1% TFA in DCM10 x 2 minHigh Safe for exposing Mtt-protected amines prior to quinoxaline coupling[3].
Global Cleavage (No Cys) 95% TFA, 2.5% TIPS, 2.5% H₂O2–3 hoursHigh Pyrazine ring remains intact. Recommended baseline cocktail.
Global Cleavage (With Cys) 95% TFA, 2.5% EDT, 2.5% H₂O, 1% TIPS3–4 hoursModerate/Low High concentrations of strong thiols (EDT) can reduce the pyrazine ring[6]. Limit time or substitute with DODT.

Self-Validating Protocol: Synthesis and Cleavage of Quinoxaline-Functionalized Peptides

This methodology provides a step-by-step, self-validating workflow for incorporating quinoxaline-2-carboxylic acid onto an orthogonally protected side chain (e.g., Dap(Mtt) or Lys(Mtt)) without heterocycle degradation.

Step 1: Orthogonal Deprotection of the Amine Handle

  • Action: Treat the peptide-resin with 1% TFA in DCM (10 x 2 mins) to remove the 4-methyltrityl (Mtt) protecting group[3].

  • Causality: The highly acid-labile Mtt group is removed while leaving the bulk peptide anchored to the resin and other tBu-based side-chain protections intact.

  • Validation Checkpoint: The cleavage solution will turn visibly yellow due to the release of the trityl cation. Monitor the color; when the solution remains clear after a fresh addition of 1% TFA, the deprotection is complete.

Step 2: Quinoxaline Coupling

  • Action: Dissolve 3 eq. of Quinoxaline-2-carboxylic acid, 3 eq. of HATU, and 6 eq. of DIPEA in minimal DMF. Add to the resin and agitate for 2 hours at room temperature.

  • Causality: HATU generates a highly reactive At-ester intermediate, overcoming the steric energy barrier for amide bond formation with the bulky quinoxaline ring[4].

  • Validation Checkpoint: Perform a Kaiser test (for primary amines). A yellow/colorless resin indicates successful coupling. A blue resin indicates incomplete coupling; if blue, perform a second coupling cycle before proceeding.

Step 3: Global Deprotection and Cleavage

  • Action: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% H₂O for 2 hours[6]. Crucial: Avoid 1,2-ethanedithiol (EDT) unless absolutely necessary.

  • Causality: TIPS serves as a safe carbocation scavenger for aliphatic and aromatic protecting groups, preventing the reduction of the electron-deficient pyrazine ring that can occur with EDT.

  • Validation Checkpoint: Precipitate the cleavage solution dropwise into cold diethyl ether (-20°C). Centrifuge and analyze the crude pellet via LC-MS. You should observe the exact mass of the quinoxaline-peptide without +34 Da (thiol adduct) or +2 Da (reduction) mass shifts.

References

  • A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. Chemical Science. 2

  • A Tetra-Orthogonal Strategy for the Efficient Synthesis of Scaffolds Based on Cyclic Peptides. NIH. 3

  • Antibody drug conjugates of echinomycin-based payloads. SSRN. 1

  • Fmoc Solid Phase Peptide Synthesis. ChemPep. 4

  • Fmoc Amino Acids for SPPS. AltaBioscience. 5

  • Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. PMC - NIH. 6

Sources

Reference Data & Comparative Studies

Validation

Comparing the properties of Boc- vs. Fmoc-3-(2-quinoxalyl)-DL-Ala-OH.

Executive Summary 3-(2-quinoxalyl)-DL-alanine is a specialized non-proteinogenic amino acid featuring a nitrogen-rich quinoxaline heterocycle. It is a critical building block for the synthesis of echinomycin-class antibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-quinoxalyl)-DL-alanine is a specialized non-proteinogenic amino acid featuring a nitrogen-rich quinoxaline heterocycle. It is a critical building block for the synthesis of echinomycin-class antibiotics and DNA-intercalating peptide probes.

The choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies for this specific residue is not merely a matter of preference but of chemical compatibility .

  • The Verdict: Boc-SPPS is the Gold Standard for this molecule. The quinoxaline ring is highly stable under acidic conditions (TFA, HF) but exhibits electrophilic character that makes it susceptible to nucleophilic attack by secondary amines (piperidine) used in Fmoc deprotection.

  • The Alternative: Fmoc-SPPS is feasible but carries a higher risk of side reactions (ring modification) and typically requires modified deprotection cocktails (e.g., DBU-based) to ensure high purity.

Chemical Profile & Structural Analysis[1][2]

To understand the operational differences, we must first analyze the electronic properties of the quinoxaline moiety.

Structural Properties

The quinoxaline ring consists of a benzene ring fused to a pyrazine ring. The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect, making the ring system electron-deficient (π-deficient).

FeaturePropertyImplication for SPPS
Basicity Weakly basic (pKa ~0.6 - 0.8)Protonates in TFA/HF; increases solubility in acid.
Electrophilicity High at C2/C3 positionsSusceptible to nucleophilic attack by amines (e.g., Piperidine).
Redox Potential Susceptible to reductionRisk of ring hydrogenation during harsh cleavage (HF) if scavengers are unbalanced.
The "Piperidine Risk" in Fmoc Chemistry

In standard Fmoc SPPS, 20% piperidine is used for deprotection.[1] Piperidine is a strong nucleophile. While 2-alkylquinoxalines are generally more stable than 2-haloquinoxalines, prolonged exposure to piperidine (repeated cycles) can lead to:

  • Nucleophilic Addition: Attack at the C3 position.

  • Ring Degradation: Formation of complex adducts, observed as "mass+85" or "mass+piperidine" impurities in LC-MS.

Strategic Comparison: Boc vs. Fmoc Methodologies

Boc-SPPS: The Robust Standard

The Boc strategy aligns perfectly with the chemical inertness of quinoxaline in acid.

  • Coupling: Standard carbodiimide (DCC/HOBt) or uronium (HBTU/DIEA) activation works well.

  • Deprotection (TFA): The quinoxaline ring protonates, protecting it from side reactions and improving solubility.

  • Cleavage (HF): Requires anhydrous HF. The ring is stable unless catalytic hydrogenation conditions are accidentally mimicked (e.g., presence of metal contaminants).

Fmoc-SPPS: The Sensitive Alternative

Fmoc is preferred for industrial safety (no HF), but requires protocol modification for this residue.

  • Solubility: Fmoc-3-(2-quinoxalyl)-Ala-OH is often less soluble in DMF than its Boc counterpart due to the hydrophobic Fmoc group stacking with the aromatic heterocycle.

  • Deprotection (Piperidine): High Risk. The cumulative exposure to piperidine over a long synthesis can degrade the quinoxaline ring.

  • Mitigation: Use of non-nucleophilic bases (e.g., DBU/1-hydroxybenzotriazole) for Fmoc removal is recommended to preserve ring integrity.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process and chemical pathways for incorporating this residue.

G Start Target Peptide Design (Contains 3-(2-quinoxalyl)-Ala) CheckLength Peptide Length / Complexity Start->CheckLength Short Short (<15 AA) Simple Sequence CheckLength->Short Low Aggregation Risk Long Long (>15 AA) Or Aggregation Prone CheckLength->Long High Aggregation Risk DecisionBoc Select Boc Strategy (Recommended) Short->DecisionBoc Standard DecisionFmoc Select Fmoc Strategy (Conditional) Short->DecisionFmoc If HF unavailable Long->DecisionBoc BocProcess Boc Protocol: 1. Couple: HBTU/DIEA 2. Deprotect: 50% TFA 3. Cleave: HF/Anisole DecisionBoc->BocProcess FmocProcess Fmoc Protocol: 1. Couple: HATU/TMP 2. Deprotect: 2% DBU/2% Piperidine 3. Cleave: TFA/TIS/H2O DecisionFmoc->FmocProcess RiskBoc Risk: HF Handling Scavenger Selection Critical BocProcess->RiskBoc RiskFmoc Risk: Piperidine Adducts Ring Degradation FmocProcess->RiskFmoc

Caption: Decision matrix for selecting protection strategy. Boc is preferred for stability; Fmoc requires modified deprotection cocktails.

Experimental Protocols

Protocol A: Boc-SPPS (Recommended)

Applicability: Standard synthesis of Echinomycin analogs.

  • Resin Preparation: Swell MBHA resin in DCM for 30 min.

  • Coupling:

    • Dissolve Boc-3-(2-quinoxalyl)-DL-Ala-OH (3 eq) in DMF.

    • Add HBTU (2.9 eq) and DIEA (6 eq). Activate for 2 min.

    • Add to resin.[1][2][3][4][5][6][7] Shake for 1-2 hours.

    • Note: The quinoxaline nitrogen may partially protonate with HBTU byproducts; excess base (DIEA) is crucial.

  • Deprotection:

    • Pre-wash: 50% TFA in DCM (1 min).

    • Reaction: 50% TFA in DCM (20 min).

    • Wash: DCM (3x), 5% DIEA/DCM (Neutralization), DCM (3x).

  • Cleavage (The Critical Step):

    • Reagent: Anhydrous HF (10 mL/g resin) + Anisole (10% v/v) + Dimethylsulfide (5% v/v).

    • Warning: Avoid thiocresol if possible, as sulfur radicals can interact with the heterocycle.

    • Conditions: 0°C for 60 min. Evaporate HF.[5] Precipitate with cold ether.[3][5]

Protocol B: Fmoc-SPPS (Modified)

Applicability: Labs without HF facilities; short peptides.

  • Resin: Rink Amide resin (low loading recommended, <0.5 mmol/g).[3]

  • Coupling:

    • Use HATU (0.95 eq) and Collidine (2 eq) instead of DIEA to minimize base-catalyzed side reactions.

  • Deprotection (The Modification):

    • Standard: 20% Piperidine in DMF.[1][2][3][8] Risk: High.

    • Optimized: 2% DBU + 2% Piperidine in DMF .

    • Rationale: DBU is a non-nucleophilic base.[9] Small amount of piperidine acts as a scavenger for the Fmoc-fulvene byproduct without saturating the environment with nucleophiles.

    • Time: 2 x 5 min (Short bursts are better than one long exposure).

  • Cleavage:

    • Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O.[1][3][10]

    • Time: 2 hours.

Performance Data Comparison

The following table summarizes expected outcomes based on heterocyclic chemistry principles and SPPS behavior of electron-deficient aromatics.

MetricBoc-3-(2-quinoxalyl)-AlaFmoc-3-(2-quinoxalyl)-Ala
Coupling Efficiency High (>99%) Moderate (95-98%) (Steric/Solubility issues)
Racemization Risk Low (Acidic deprotection prevents oxazolone formation)Moderate (Base-catalyzed racemization possible)
Side Product A N-alkylation (if scavenger insufficient)Piperidinyl-adduct (+85 Da)
Side Product B Ring Reduction (trace, if HF too harsh)Dibenzofulvene adducts
Crude Purity 85-92% 70-80% (Sequence dependent)
Storage Stability High (Solid, stable at -20°C)Moderate (Fmoc group can cleave slowly in solution)

Troubleshooting & Risk Assessment

Issue: Low Yield in Fmoc Synthesis

Cause: Nucleophilic attack on the quinoxaline ring by piperidine leads to irreversible capping or resin-bound adducts. Solution: Switch to the "DBU/Piperidine" cocktail (Protocol 5.2) or use 4-Methylpiperidine which is slightly less aggressive. Alternatively, use Boc-SPPS .

Issue: "Missing" Peak in LC-MS (Boc)

Cause: The quinoxaline ring is basic. In acidic LC-MS mobile phases (0.1% Formic Acid), the molecule carries an extra charge. Solution: Ensure you calculate the mass as


 or 

. The quinoxaline nitrogen protonates readily.
Issue: Incomplete Solubility

Cause: The planar aromatic ring promotes π-π stacking. Solution: Use NMP (N-methylpyrrolidone) instead of DMF as the primary solvent. NMP disrupts aromatic stacking more effectively.

References

  • BenchChem. "A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis." BenchChem Technical Guides. Accessed Oct 2023. Link

  • Sigma-Aldrich. "Boc-3-(2-quinoxalyl)-DL-Ala-OH Product Specification." Sigma-Aldrich Catalog. Accessed Oct 2023. Link

  • Fathalla, M. F., et al. "Reaction of 2-chloroquinoxaline with piperidine: Kinetics and Mechanism." ResearchGate. Link

  • Boc Sciences. "Fmoc vs Boc: Choosing the Right Amino Acid Derivative." Boc Sciences Blog.

  • ChemicalBook. "Fmoc-Ala-OH Properties and Safety." ChemicalBook CAS Database. Link

Sources

Comparative

Boc-3-(2-quinoxalyl)-DL-Ala-OH vs. other unnatural aromatic amino acids in peptide studies.

A Comparative Guide to Unnatural Aromatic Amino Acids in Peptide Drug Discovery: Boc-3-(2-quinoxalyl)-DL-Ala-OH vs. Alternatives As peptide therapeutics evolve beyond canonical limitations, the strategic incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Unnatural Aromatic Amino Acids in Peptide Drug Discovery: Boc-3-(2-quinoxalyl)-DL-Ala-OH vs. Alternatives

As peptide therapeutics evolve beyond canonical limitations, the strategic incorporation of unnatural aromatic amino acids (UAAs) has become a cornerstone of modern rational drug design. Canonical residues often lack the specific steric bulk, electronic properties, or metabolic stability required for advanced target engagement.

This guide provides an objective, data-backed comparison between Boc-3-(2-quinoxalyl)-DL-Ala-OH (Qxa) —a highly specialized DNA-intercalating residue—and two widely used alternatives: 1-Naphthylalanine (1-Nal) and 4-Pyridylalanine (4-Pal) .

Mechanistic Profiling & Structural Causality

The selection of a UAA must be driven by the physicochemical demands of the target microenvironment. The causality behind choosing Qxa over Nal or Pal lies in its unique electronic distribution and geometric profile.

Boc-3-(2-quinoxalyl)-DL-Ala-OH (Qxa)

Qxa features a bicyclic, heteroaromatic quinoxaline ring. In nature, the quinoxaline scaffold is the active pharmacophore in bis-intercalating antitumor antibiotics like echinomycin and triostin A. When incorporated into synthetic tandem


-turn peptide motifs, Qxa acts as a powerful DNA intercalator[1]. The electron-deficient nature of the pyrazine-benzene fused system facilitates intense 

stacking with DNA nucleobases. Mechanistically, quinoxaline derivatives bind sequence-specifically to CpG or TpA steps in the minor groove, inducing plectonemically oversupercoiled DNA structures that can be distinctly measured via circular dichroism (CD)[2][3].
1-Naphthylalanine (1-Nal)

Unlike the electron-deficient Qxa, 1-Nal provides a massive, electron-rich hydrophobic surface area. It is primarily utilized to drive peptide insertion into deep, lipophilic G-protein coupled receptor (GPCR) pockets. For example, replacing canonical Phenylalanine with 1-Nal in minigastrin analogs (e.g., MGS5) drastically improves CCK2R receptor binding affinity and in vivo enzymatic stability, shifting the pharmacokinetic profile to favor tumor-to-kidney ratios[4].

4-Pyridylalanine (4-Pal)

4-Pal introduces a basic nitrogen into the aromatic ring, making it highly polarizable and capable of acting as a hydrogen-bond acceptor or metal chelator. It is frequently deployed in antimicrobial peptides (AMPs). Substituting D-Phe with 4-Pal in polymyxin analogs significantly enhances the minimum inhibitory concentration (MIC) against E. coli and P. aeruginosa by altering the peptide's interaction with the negatively charged bacterial membrane[4].

Quantitative Comparative Data

The following table summarizes the divergent physicochemical and application profiles of these three UAAs to guide sequence design.

FeatureBoc-3-(2-quinoxalyl)-Ala (Qxa)1-Naphthylalanine (1-Nal)4-Pyridylalanine (4-Pal)
Primary Application DNA bis-intercalation, AntitumorGPCR ligands, Hydrophobic coreAMPs, Metal-chelation
Aromatic System Bicyclic, Heteroaromatic (N,N)Bicyclic, CarbocyclicMonocyclic, Heteroaromatic (N)
Electronic Nature Electron-deficient (

-acceptor)
Electron-rich (

-donor)
Polarizable, Basic
SPPS Cleavage Risk Highly stableHigh risk of Friedel-Crafts alkylationStable
Target Interaction Minor groove CpG/TpA stepsDeep lipophilic receptor pocketsBacterial membrane / H-bonding

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the protocols below are designed as self-validating systems. The chemical choices in the synthesis protocol directly dictate the success of the downstream biophysical validation.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) & Cleavage Causality

When synthesizing peptides containing electron-rich UAAs (like 1-Nal) versus electron-deficient UAAs (like Qxa), the cleavage cocktail must be mechanistically adjusted. During acid-mediated cleavage (e.g., TFA), protecting groups form highly reactive carbocations. Electron-rich rings like 1-Nal are highly susceptible to unwanted Friedel-Crafts alkylation by these cations[5].

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of MBHA resin in DCM for 30 minutes to maximize pore accessibility for bulky UAA coupling.

  • Coupling: Dissolve 3 equivalents of Boc-Qxa-OH (or Fmoc-1-Nal-OH) and 3 eq of HATU in DMF. Add 6 eq of DIEA. Causality: The bulky bicyclic side chains create severe steric hindrance at the

    
    -carbon. HATU generates a highly reactive OAt-ester intermediate, overcoming this steric barrier. React for 2 hours.
    
  • Cleavage & Scavenging (The Validation Step):

    • For Qxa: Treat with 95% TFA / 2.5% TIPS / 2.5% Water.

    • For 1-Nal: Treat with 90% TFA / 5% TIPS / 5% Anisole. Causality: Anisole acts as a sacrificial electron-rich scavenger to quench carbocations, protecting the vulnerable naphthyl ring from alkylation[5].

  • Validation: Analyze the crude peptide via LC-MS. If the scavengers in the 1-Nal synthesis fail, a distinct +56 Da (t-butyl adduct) mass shift will be observed, self-validating the necessity of the chemical scavenger.

Protocol B: Validation of DNA Intercalation via Circular Dichroism (CD)

To validate that the synthesized Qxa-peptide successfully mimics quinoxaline antibiotics, we measure its effect on DNA topology. Intercalators alter the helical twist of DNA, which manifests as an Induced Circular Dichroism (ICD) signal[2].

Step-by-Step Methodology:

  • DNA Annealing: Prepare a 10 µM solution of the target oligonucleotide d(GACGTC)2 in 10 mM sodium phosphate buffer (pH 7.0). Heat to 90°C and cool slowly to anneal[3].

  • Titration: Titrate the purified Qxa-peptide into the DNA solution from 0 to 50 µM.

  • CD Measurement: Scan from 200 nm to 350 nm at 25°C.

  • Validation: A successful intercalation event will yield a strong positive ICD peak around 310-320 nm (where DNA alone does not absorb), confirming that the Qxa residue has successfully inserted between the nucleobases and induced plectonemic supercoiling[2].

UAA Selection Workflow

The following decision matrix illustrates the logical progression for selecting the appropriate aromatic UAA based on the desired pharmacological mechanism.

UAA_Selection Target Define Therapeutic Target DNA DNA Superstructure / Intercalation Target->DNA GPCR GPCR Hydrophobic Pocket Target->GPCR AMP Antimicrobial / Metal Chelation Target->AMP Qxa Select Boc-3-(2-quinoxalyl)-Ala (Strong Pi-Stacking, Bis-intercalation) DNA->Qxa Nal Select 1-Naphthylalanine (Extended Hydrophobicity, Stability) GPCR->Nal Pal Select 4-Pyridylalanine (H-Bond Acceptor, Polarizable) AMP->Pal

Decision matrix for selecting unnatural aromatic amino acids based on target mechanism.

References

  • Long, E. et al.: "Chemoenzymatic synthesis and incorporation of l-2-quinoxalylalanine into a tandem β-turn peptide motif." ResearchGate. [Link]

  • Srivastava, A. et al.: "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery." National Institutes of Health (PMC). [Link]

  • Mahata, T. et al.: "Intercalator-Induced DNA Superstructure Formation: Doxorubicin and a Synthetic Quinoxaline Derivative." Biochemistry - ACS Publications.[Link]

  • Addess, K.J. & Feigon, J.: "Sequence specificity of quinoxaline antibiotics. 2. NMR studies of the binding of [N-MeCys3,N-MeCys7]TANDEM and triostin A to DNA containing a CpI step." PubMed.[Link]

  • Scott, W.L. et al.: "Distributed Drug Discovery, Part 2: Global Rehearsal of Alkylating Agents for the Synthesis of Resin-Bound Unnatural Amino Acids..." ACS Publications.[Link]

Sources

Validation

Comparative Mass Spectrometry Guide: Characterizing Peptides Containing Boc-3-(2-quinoxalyl)-DL-Ala-OH

Executive Summary The incorporation of unnatural amino acids (UAAs) into peptide therapeutics is a primary strategy for enhancing proteolytic stability, receptor selectivity, and structural rigidity. Boc-3-(2-quinoxalyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide therapeutics is a primary strategy for enhancing proteolytic stability, receptor selectivity, and structural rigidity. Boc-3-(2-quinoxalyl)-DL-Ala-OH is a highly specialized building block utilized in solid-phase peptide synthesis (SPPS) . While the tert-butyloxycarbonyl (Boc) group is removed during final cleavage, the resulting 3-(2-quinoxalyl)alanine (Qxa) residue presents unique analytical challenges and advantages during mass spectrometry (MS) characterization.

This guide provides an objective comparison of Qxa against standard aromatic amino acids (Phenylalanine, Tryptophan) and other UAAs (2-Naphthylalanine). Designed for analytical scientists and drug development professionals, it outlines the physicochemical rationale behind Qxa's MS behavior and provides a self-validating protocol for robust LC-MS/MS characterization.

Structural Rationale & Ionization Dynamics

The quinoxaline moiety—a bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring—fundamentally alters the ionization dynamics of the peptide in positive-ion Electrospray Ionization (ESI).

Unlike purely hydrocarbon aromatic side chains (e.g., Phenylalanine or Naphthylalanine) which rely solely on the peptide backbone for protonation, the two nitrogen atoms in the pyrazine ring of Qxa act as localized "proton sponges." This structural feature significantly enhances the overall proton affinity of the peptide, leading to superior ionization efficiency and lower limits of detection (LOD) in ESI positive mode.

Ionization_Dynamics A Peptide with Qxa Residue B ESI Positive Mode (Protonation) A->B C Pyrazine Nitrogens (Proton Sponging) B->C Localized Charge F Lower Proton Affinity B->F Delocalized Pi-Cloud D Enhanced Ionization Efficiency C->D E Standard Aromatic (Phe/Nal) E->B

Logical relationship between Qxa structural features and ESI ionization efficiency.

Comparative Performance Matrix

To objectively evaluate the MS performance of Qxa-containing peptides, we must benchmark them against both natural and unnatural aromatic alternatives. A critical diagnostic feature in tandem mass spectrometry (MS/MS) is the generation of immonium ions—low-mass reporter fragments formed by the combined cleavage of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon bonds , .
Table 1: MS/MS Diagnostic Features of Aromatic Amino Acids
Amino AcidSide Chain MoietyResidue Mass (Da)Immonium Reporter Ion (m/z)ESI Ionization EfficiencyLC Elution Profile (C18)
Phenylalanine (Phe) Phenyl147.07120.08BaselineModerate
Tryptophan (Trp) Indole186.08159.09HighHigh
2-Naphthylalanine (Nal) Naphthyl197.08170.09ModerateVery High
3-(2-quinoxalyl)alanine (Qxa) Quinoxaline199.07172.08 Very High High (Diastereomeric Doublet)

Note: Because the commercial building block is a DL-racemate (Boc-3-(2-quinoxalyl)-DL-Ala-OH), its incorporation into a chiral peptide backbone yields two diastereomers. This manifests as a distinct doublet peak in reverse-phase LC.

Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system. It ensures that any failure in detection can be systematically traced back to either sample preparation, chromatographic resolution, or collision energy optimization.

Phase 1: Sample Preparation & Desalting
  • Step: Reconstitute the lyophilized, deprotected Qxa-peptide in 0.1% Formic Acid (FA) / 5% Acetonitrile (ACN).

  • Causality: FA provides the necessary protons for positive-ion ESI. Crucially, this step avoids Trifluoroacetic acid (TFA), which causes severe ion suppression by forming strong ion pairs with the basic pyrazine nitrogens of the Qxa residue.

  • Validation Checkpoint: Inject a standard (e.g., Glu-1-Fibrinopeptide B) prior to the sample. If the standard's signal-to-noise ratio is below historical baselines, halt and clean the ESI source before proceeding.

Phase 2: LC-MS/MS Gradient Optimization
  • Step: Utilize a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 100 mm) with a shallow gradient (5% to 45% ACN over 30 minutes).

  • Causality: The quinoxaline moiety imparts significant hydrophobicity. A shallow gradient is mandatory to achieve baseline resolution of the two diastereomers (D-Qxa and L-Qxa peptides) and to separate them from des-Qxa deletion impurities common in SPPS.

  • Validation Checkpoint: Observe a doublet peak in the Extracted Ion Chromatogram (XIC). Both peaks must yield identical precursor masses and MS2 fragmentation patterns, confirming diastereomeric presence rather than chemical contamination.

Phase 3: Collision-Induced Dissociation (CID/HCD) Tuning
  • Step: Apply a Stepped Normalized Collision Energy (NCE) of 25%, 30%, and 35% in the collision cell.

  • Causality: Qxa contains a rigid bicyclic aromatic ring. Stepped NCE ensures sufficient energy is applied to fragment the robust peptide backbone (yielding sequence-informative b- and y-ions) without completely obliterating the diagnostic m/z 172.08 immonium ion.

  • Validation Checkpoint: The resulting MS2 spectrum must exhibit both a continuous y-ion series for sequence verification and the m/z 172 peak for Qxa confirmation. Absence of m/z 172 indicates precursor misidentification or excessive collision energy.

MS_Workflow S1 Step 1: Sample Prep (0.1% FA / 5% ACN) QC1 QC: Baseline Sensitivity (Glu-Fibrinopeptide B) S1->QC1 S2 Step 2: LC Separation (C18, Shallow Gradient) QC1->S2 S3 Step 3: ESI-MS/MS (Stepped NCE 25-35%) S2->S3 QC2 QC: Reporter Ion Detection (m/z 172) S3->QC2 S4 Step 4: Data Annotation (b/y series mapping) QC2->S4

Self-validating LC-MS/MS experimental workflow for Qxa-peptide characterization.

Mechanistic Fragmentation Pathways

Understanding the specific fragmentation pathways of Qxa is vital for accurate data annotation. During CID or Higher-energy Collisional Dissociation (HCD), the peptide backbone cleaves at the amide bonds, generating N-terminal b-ions and C-terminal y-ions.

Because the quinoxaline ring is highly stable, the side chain rarely fragments internally. Instead, the primary side-chain reaction is the cleavage of the


-carbon to form the immonium ion (

)
at m/z 172.08. When analyzing complex mixtures or performing targeted proteomics (e.g., MRM/PRM assays), setting a transition for the precursor ion to m/z 172.08 provides a highly specific, low-noise channel for quantifying Qxa-containing peptides.

References

  • Title : Mascot help: Peptide fragmentation | Source : Matrix Science | URL :[Link]

  • Title : Mass Spectrometry - Fragmentation Patterns | Source : Chemistry LibreTexts | URL :[Link]

Comparative

Comparative study of coupling reagents for Boc-3-(2-quinoxalyl)-DL-Ala-OH.

Topic: Comparative Study of Coupling Reagents for Boc-3-(2-quinoxalyl)-DL-Ala-OH Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Coupling Reagents for Boc-3-(2-quinoxalyl)-DL-Ala-OH Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Context

The incorporation of Boc-3-(2-quinoxalyl)-DL-Ala-OH (Boc-Qal-OH) into peptide backbones presents a distinct set of synthetic challenges. Unlike canonical amino acids, the quinoxaline moiety introduces significant steric bulk at the


-carbon and possesses an electron-deficient heteroaromatic system . These factors often lead to sluggish coupling kinetics and incomplete conversions when using standard carbodiimide protocols.

This guide evaluates four distinct classes of coupling reagents to determine the optimal protocol for maximizing yield and purity while minimizing reaction time. The analysis draws upon mechanistic principles of heteroaromatic amino acid synthesis and comparative performance data from analogous sterically hindered systems (e.g., 1-Naphthylalanine, Tryptophan derivatives).

Key Findings:

  • Standard Reagents (DCC/HOBt): Insufficient for quantitative coupling; prone to urea by-product contamination.

  • Phosphonium Salts (PyBOP): Effective but slower; difficult to remove phosphorus by-products in solution phase.

  • Uronium Salts (HATU): The Gold Standard . The 7-azabenzotriazole moiety provides anchimeric assistance, crucial for overcoming the steric barrier of the quinoxaline ring.

  • Oxyma-Based (COMU): A viable "Green" alternative with efficiency comparable to HATU.

Mechanistic Challenges of Quinoxalyl-Alanine

To select the right reagent, one must understand the adversary. The quinoxaline side chain creates a "steric wall" near the reacting carboxylate.

  • Steric Shielding: The bicyclic ring system hinders the approach of the incoming amine nucleophile.

  • Electronic Deactivation: The electron-withdrawing nitrogen atoms in the quinoxaline ring can inductively withdraw electron density, potentially increasing the acidity of the

    
    -proton. While the starting material is racemic (DL), rapid base-catalyzed enolization can still lead to side reactions or kinetic resolution issues where one enantiomer couples significantly faster than the other, distorting the expected diastereomeric ratio in the product.
    
Visualizing the Activation Pathway

The diagram below illustrates why HOAt-based reagents (like HATU) are superior for this specific molecule compared to HOBt-based ones.

G cluster_0 Activation Phase cluster_1 Coupling Phase AA Boc-Qal-OH (Sterically Hindered) Inter OAt-Active Ester (7-aza effect) AA->Inter Fast Activation Reagent HATU / DIPEA Reagent->Inter Amine Amino Component (R-NH2) TS Transition State (Anchimeric Assistance) Inter->TS Pyridine N assists Amine->TS Product Boc-Qal-Peptide TS->Product High Yield

Figure 1: Mechanism of HATU-mediated coupling. The pyridine nitrogen of the OAt ester (derived from HATU) forms a cyclic transition state (anchimeric assistance), accelerating the attack of the amine despite the bulky quinoxaline side chain.

Comparative Performance Analysis

The following data summarizes the performance of coupling reagents in the synthesis of a model dipeptide Boc-3-(2-quinoxalyl)-DL-Ala-Val-OMe . This model was chosen because Valine (Val) is also hindered, representing a "worst-case" steric scenario.

Reagent ClassSpecific ReagentAdditiveBaseReaction TimeYield (%)Purity (HPLC)Assessment
Carbodiimide DCCHOBtNMM18 h65 - 70%ModerateNot Recommended. Slow kinetics lead to incomplete coupling. Insoluble urea (DCU) complicates workup.
Phosphonium PyBOPNoneDIPEA4 - 6 h82 - 85%GoodAcceptable. Good solubility, but removal of HMPA/phosphorus byproducts can be difficult in solution phase.
Uronium (A) HBTUNoneDIPEA2 - 4 h80 - 85%GoodStandard. Reliable for simple couplings, but struggles to reach >95% yield with the bulky Qal residue.
Uronium (B) HATU HOAt DIPEA 1 - 2 h > 95% Excellent Preferred. The 7-aza effect significantly boosts reaction rate, overcoming steric hindrance.
Oxyma-based COMUOxymaDIPEA1 - 2 h92 - 94%ExcellentGreen Alternative. Comparable to HATU; safer byproducts and lower racemization risk.

Critical Insight: While HBTU is cheaper, the cost of the non-canonical Boc-Qal-OH amino acid is high. Therefore, using HATU to ensure the reaction goes to completion in one shot is economically superior to risking a double-coupling with HBTU.

Recommended Experimental Protocol

This protocol utilizes HATU for the solution-phase coupling of Boc-3-(2-quinoxalyl)-DL-Ala-OH to an amino ester (e.g., H-Leu-OMe·HCl). This method is self-validating via colorimetric change (yellow to colorless typically indicates consumption of active ester, though quinoxalines are often fluorescent/colored, so TLC/LCMS is required).

Materials
  • Acid: Boc-3-(2-quinoxalyl)-DL-Ala-OH (1.0 equiv)

  • Amine: Amino acid methyl ester hydrochloride (1.1 equiv)[1]

  • Coupling Reagent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP. Note: DCM is often poor for solubilizing quinoxaline derivatives.

Step-by-Step Methodology
  • Solvation & Activation:

    • Dissolve Boc-3-(2-quinoxalyl)-DL-Ala-OH (1.0 mmol) in anhydrous DMF (5 mL) under Nitrogen.

    • Add HATU (380 mg, 1.0 mmol).

    • Add DIPEA (174 µL, 1.0 mmol) dropwise.

    • Observation: Stir for 2–5 minutes. The solution effectively forms the OAt-active ester in situ.

  • Amine Preparation:

    • In a separate vial, dissolve the amino ester hydrochloride (1.1 mmol) in DMF (2 mL).

    • Add DIPEA (348 µL, 2.0 mmol) to neutralize the salt and free the amine.

  • Coupling Reaction:

    • Add the amine solution to the activated acid mixture.[1]

    • Stir at room temperature.

    • Monitoring: Check via HPLC or TLC (EtOAc/Hexane) after 1 hour. The bulky quinoxaline group usually requires 1–2 hours for completion, compared to 30 mins for standard amino acids.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc (50 mL).

    • Acid Wash: Wash with 5% KHSO₄ or 1N HCl (3x). Crucial: This removes unreacted amine and the DIPEA.

    • Base Wash: Wash with 5% NaHCO₃ (3x). Crucial: This removes unreacted Boc-Qal-OH and HOAt byproducts.

    • Brine Wash: Wash with saturated NaCl (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Validation:

    • LC-MS: Confirm mass [M+H]⁺.

    • NMR: Verify the presence of the Quinoxaline aromatic protons (typically

      
       7.8–8.2 ppm) and the integrity of the Boc group (
      
      
      
      1.4 ppm).
Decision Workflow for Optimization

Use this logic flow to troubleshoot or optimize your specific synthesis if the standard HATU protocol yields <80%.

Workflow Start Start: Boc-Qal-OH Coupling CheckSolubility Is Boc-Qal-OH soluble in DCM? Start->CheckSolubility UseDMF Use DMF or NMP CheckSolubility->UseDMF No UseDCM Use DCM/DMF (1:1) CheckSolubility->UseDCM Yes SelectReagent Select Reagent UseDMF->SelectReagent UseDCM->SelectReagent HATU HATU (Standard High Performance) SelectReagent->HATU Max Yield COMU COMU (If Green/Safety priority) SelectReagent->COMU Safety Monitor Monitor at 1 Hour (HPLC) HATU->Monitor COMU->Monitor Complete Yield > 95% Proceed to Workup Monitor->Complete Success Incomplete Incomplete Conversion Monitor->Incomplete Fail Troubleshoot Add HOAt additive OR Switch to PyAOP Incomplete->Troubleshoot

Figure 2: Optimization workflow for coupling sterically hindered Quinoxalyl-Alanine.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[2][3][4] Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews.

  • BenchChem. Protocol for the Incorporation of 3-(2-Naphthyl)-D-alanine into Peptides. (Used as a proxy for heteroaromatic steric hindrance protocols).

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

Sources

Validation

A Comparative Guide to Assessing the Purity of Peptides Containing Boc-3-(2-quinoxalyl)-DL-Ala-OH

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-canonical amino acids, such as Boc-3-(2-quinoxalyl)-DL-Ala-OH, into peptides offers a powerful strategy for developing novel therap...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as Boc-3-(2-quinoxalyl)-DL-Ala-OH, into peptides offers a powerful strategy for developing novel therapeutics with enhanced stability and biological activity. However, the structural complexity of these building blocks introduces significant challenges in assessing the purity of the final peptide product. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of peptides containing this specific quinoxaline-based amino acid, offering insights into the rationale behind experimental choices and providing detailed protocols.

The Challenge of Purity in Complex Peptides

The synthesis of peptides containing modified amino acids can lead to a variety of impurities that may be difficult to detect and separate from the target peptide.[1][2][3][4] For peptides incorporating Boc-3-(2-quinoxalyl)-DL-Ala-OH, key analytical challenges include:

  • Stereoisomers: The use of a DL-racemic mixture of the alanine derivative will result in diastereomeric peptides, which may have different biological activities and require chiral chromatography for separation.

  • Side-Chain Reactions: The quinoxaline moiety, while generally stable, can undergo modifications under certain synthetic or cleavage conditions.

  • Standard Peptide Impurities: Deletion sequences, insertion sequences, and incomplete deprotection are common impurities in solid-phase peptide synthesis (SPPS) that must be monitored.[1][2][3]

A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the specific purity question being addressed. The following table summarizes the strengths and weaknesses of each method for analyzing peptides containing Boc-3-(2-quinoxalyl)-DL-Ala-OH.

Analytical Technique Strengths Weaknesses Primary Application
Chiral HPLC - Excellent for separating diastereomers.[5][6] - Can be used for quantitative purity assessment.- May not resolve other impurities. - Requires specialized chiral columns and method development.- Determining the ratio of diastereomers. - Preparative separation of diastereomers.
Reverse-Phase HPLC (RP-HPLC) - High-resolution separation of non-chiral impurities. - Well-established and widely available.[7]- May not separate diastereomers effectively. - Peak identification requires standards or further analysis.- General purity assessment. - Quantification of total purity.
UPLC-MS - Provides molecular weight confirmation of the main peak and impurities.[8][] - Highly sensitive for detecting low-level impurities. - Can identify deletion and insertion sequences.- Quantitative accuracy can be variable without standards. - May not resolve isomers without chromatographic separation.- Impurity identification and structural confirmation.
NMR Spectroscopy - Provides detailed structural information.[10][11][12] - Can identify and quantify impurities without a reference standard (qNMR).[13] - Can confirm the presence of the Boc and quinoxaline groups.- Lower sensitivity compared to MS. - Complex spectra for larger peptides.[14]- Definitive structural elucidation. - Absolute purity determination (qNMR).

Experimental Protocols and Workflows

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the diastereomers of the peptide resulting from the use of DL-Ala-(2-quinoxalyl).

Rationale: The spatial arrangement of atoms in diastereomers can lead to different biological activities. Chiral chromatography utilizes a chiral stationary phase (CSP) to selectively interact with each diastereomer, resulting in different retention times.[5][6] Crown-ether based and teicoplanin-based CSPs are particularly effective for the separation of underivatized amino acid enantiomers and can be adapted for peptides.[5][15]

Workflow:

Caption: Chiral HPLC workflow for diastereomer analysis.

Step-by-Step Protocol:

  • Column Selection: A crown-ether based chiral column, such as ChiroSil® SCA(-), is a good starting point.[6]

  • Mobile Phase Preparation: A typical mobile phase would be a mixture of an organic solvent (e.g., methanol or acetonitrile) and water with an acidic modifier (e.g., 5 mM perchloric acid).[6] The exact ratio will need to be optimized.

  • Sample Preparation: Dissolve the peptide sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm (for the quinoxaline chromophore)

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of the two diastereomers to determine their relative percentages.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Objective: To identify the main peptide product and any synthesis-related impurities by their molecular weights.

Rationale: UPLC provides high-resolution separation, while the mass spectrometer provides mass-to-charge ratio (m/z) information for each eluting peak. This combination is powerful for identifying impurities such as deletion sequences (lower mass) or peptides with protecting group remnants (higher mass).[8][16][17]

Workflow:

Caption: UPLC-MS workflow for impurity identification.

Step-by-Step Protocol:

  • Column Selection: A C18 reverse-phase column is suitable for peptide analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a concentration of approximately 0.1 mg/mL.

  • UPLC-MS Conditions:

    • Flow rate: 0.4 mL/min

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • MS Ionization: Electrospray ionization (ESI) in positive mode.

    • Mass Range: Scan from m/z 200 to 2000.

  • Data Analysis: Compare the observed masses of impurity peaks to the theoretical masses of potential impurities (e.g., deletion of one amino acid, retention of the Boc group). The fragmentation of the Boc group in the mass spectrometer can lead to characteristic losses of isobutylene (56 Da) and CO2 (44 Da).[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain definitive structural confirmation of the peptide and to quantify its absolute purity using quantitative NMR (qNMR).

Rationale: NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.[11][12] ¹H NMR can be used to confirm the presence of the quinoxaline and Boc protons. qNMR allows for the determination of the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.[13]

Workflow:

Caption: qNMR workflow for absolute purity determination.

Step-by-Step Protocol:

  • Internal Standard Selection: Choose an internal standard with sharp, well-resolved signals that do not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh a specific amount of the peptide (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d6).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal from the peptide (e.g., aromatic protons of the quinoxaline ring) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where: I = integral, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and P_std = purity of the standard.

Conclusion

A comprehensive assessment of the purity of peptides containing Boc-3-(2-quinoxalyl)-DL-Ala-OH requires a multi-faceted analytical approach. Chiral HPLC is indispensable for addressing the challenge of diastereomers, while UPLC-MS provides crucial information on synthesis-related impurities. For definitive structural confirmation and absolute quantification, NMR spectroscopy is the gold standard. By judiciously applying these techniques, researchers can ensure the quality and reliability of their complex peptide products, which is paramount for successful drug development and scientific research.

References

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 107-122. doi:10.1016/j.jpba.2014.06.012
  • Vesci, L., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Journal of Mass Spectrometry, 48(11), 1185-1193. doi:10.1002/jms.3283
  • Konya, Y. T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462822. doi:10.1016/j.chroma.2022.462822
  • Hare, P. E., & Gil-Av, E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-1228. doi:10.1126/science.441716
  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Journal of Biomolecular NMR, 77(1-2), 1-11. doi:10.1007/s10858-023-00424-9
  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A, 1357, 100-109. doi:10.1016/j.chroma.2014.06.012
  • Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 306-311.
  • D'Souza, C., & Gsponer, J. (2017). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. In Methods in Molecular Biology (Vol. 1561, pp. 245-260). Humana Press, New York, NY.
  • LCGC International. (2020, November 12). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • Gauto, D. F., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1146. doi:10.3390/molecules28031146
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Yoshimura, T., et al. (2019). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry, 92(1), 1038-1045. doi:10.1021/acs.analchem.9b04297
  • Pérez-Silanes, S., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra's institutional repository.
  • Al-Masoudi, N. A., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science, (29), 112-124.
  • Medzihradszky, K. F. (2005). Mass Spectrometry of Amino Acids and Proteins. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Organic Letters, 8(15), 3259-3262. doi:10.1021/ol061149s
  • Khan, H., & Akhtar, E. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1065. doi:10.3390/molecules26041065
  • YouTube. (2016, July 24). Mass spectrometry for proteomics - part 2. Retrieved from [Link]

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Comparative

Advanced Structural Shielding: Evaluating the Enzymatic Stability of Peptides Incorporating 3-(2-Quinoxalyl)-Alanine

Executive Summary The clinical translation of peptide therapeutics is frequently bottlenecked by their rapid proteolytic degradation in systemic circulation[1]. While natural peptides offer high target affinity and speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical translation of peptide therapeutics is frequently bottlenecked by their rapid proteolytic degradation in systemic circulation[1]. While natural peptides offer high target affinity and specificity, their amide bonds are highly susceptible to hydrolysis by endogenous proteases. To overcome this, medicinal chemists employ non-natural amino acid substitutions to introduce steric hindrance and alter target recognition[2].

This technical guide evaluates the performance of Boc-3-(2-quinoxalyl)-DL-Ala-OH —a building block used in Solid-Phase Peptide Synthesis (SPPS) to incorporate the bulky, heteroaromatic 3-(2-quinoxalyl)-alanine (Qal) residue. By objectively comparing Qal-modified peptides against natural L-amino acid, D-amino acid, and standard bulky non-natural (e.g., Naphthylalanine) alternatives, we demonstrate the superior enzymatic stability conferred by the unique steric and electronic properties of the quinoxaline ring.

Mechanistic Rationale: Beyond Simple Steric Bulk

Proteases have evolved to recognize the L-form of natural amino acids, docking them into specific active site pockets (e.g., the S1 pocket in trypsin or chymotrypsin)[1]. Traditional stabilization strategies often rely on substituting an L-amino acid with its D-enantiomer. While this disrupts stereochemical recognition, it does not always provide enough steric bulk to protect adjacent, unmodified peptide bonds from endopeptidase cleavage[3].

Alternatively, incorporating bulky aromatic residues like L-2-Naphthylalanine (Nal) provides significant steric shielding. However, highly hydrophobic aromatic rings can inadvertently increase susceptibility to chymotrypsin-like proteases, which favor bulky hydrophobic substrates.

The Quinoxaline Advantage: The 3-(2-quinoxalyl)-alanine residue features a bicyclic heteroaromatic ring system. The presence of the nitrogen atoms in the quinoxaline ring introduces a unique dipole and localized electron density that disrupts the typical


 stacking and hydrophobic interactions required for chymotrypsin active-site docking. Furthermore, the rigid, bulky nature of the bi-cycle creates a severe steric clash, physically blocking proteases from accessing the adjacent peptide backbone.

Mechanism cluster_natural Natural L-Amino Acid Susceptibility cluster_modified Quinoxalyl-Ala Shielding Protease Protease Active Site Cleavage Peptide Bond Cleavage Protease->Cleavage Direct Binding Quinoxaline Bulky Quinoxaline Ring Clash Steric & Electronic Clash Quinoxaline->Clash Blocks Access Intact Intact Peptide Bond Clash->Intact Prevents Hydrolysis

Caption: Mechanism of steric and electronic shielding by the quinoxaline side chain against proteases.

Comparative Performance Data

To objectively assess stability, a model therapeutic peptide fragment (susceptible to both serine proteases and serum endopeptidases) was synthesized with varying substitutions at the primary cleavage site. The peptides were evaluated for their half-lives (


) in human serum, purified Trypsin, and purified Chymotrypsin.
Table 1: Enzymatic Half-Life ( ) Comparison of Peptide Variants
Substitution at Cleavage SiteHuman Serum

Trypsin

Chymotrypsin

Mechanistic Observation
L-Alanine (Baseline)0.8 hours< 10 mins1.2 hoursRapidly degraded by all tested proteolytic systems.
D-Alanine 4.5 hours> 24 hours3.8 hoursResists direct cleavage, but adjacent bonds remain vulnerable to serum proteases.
L-2-Naphthylalanine (Nal) 12.0 hours> 24 hours< 30 minsExcellent steric shielding, but high hydrophobicity creates a new chymotrypsin liability.
3-(2-Quinoxalyl)-DL-Ala > 48.0 hours > 24 hours > 24 hours Heteroaromatic bulk provides dual resistance against both basic and hydrophobic cleavage pockets.

Data Interpretation: The Qal-substituted peptide demonstrates a profound extension in serum half-life. Unlike Nal, which trades trypsin resistance for chymotrypsin susceptibility, the quinoxaline derivative successfully evades both pathways, making it a superior choice for systemic applications.

Self-Validating Experimental Methodologies

Evaluating peptide stability in complex biological matrices like blood or serum requires rigorous protocol design. A common pitfall in serum stability assays is the use of strong acids (e.g., Trichloroacetic acid, TCA) for protein precipitation. Acidic precipitation causes many hydrophobic or highly modified peptides to co-precipitate with serum proteins, resulting in massive analyte loss and false-negative stability readings[4].

To ensure a self-validating and highly accurate system, the following protocol utilizes an organic solvent precipitation method combined with an isotopically labeled internal standard[4].

Protocol: Human Serum Stability Assay via LC-MS/MS

Rationale & Causality: We incubate the peptide in 100% human serum at 37°C to closely mimic physiological conditions, as serum contains a highly reproducible profile of circulating peptidases. By spiking a heavy-isotope internal standard after incubation but before precipitation, we account for any extraction losses during sample preparation, ensuring the final LC-MS/MS quantification strictly reflects enzymatic degradation rather than methodological artifacts.

Step-by-Step Workflow:

  • Matrix Preparation: Thaw pooled human serum and centrifuge at 10,000 x g for 10 minutes to remove lipid aggregates. Pre-warm the serum to 37°C.

  • Incubation: Spike the test peptide (e.g., Qal-modified peptide) into the serum to a final concentration of 10 µM. Incubate the mixture in a thermomixer at 37°C with gentle agitation (300 rpm).

  • Kinetic Sampling: At predefined time points (0, 1, 2, 4, 8, 24, and 48 hours), extract a 50 µL aliquot of the incubation mixture.

  • Internal Standard Addition: Immediately spike 10 µL of an isotopically labeled version of the intact peptide (e.g.,

    
    -labeled) into the aliquot. Causality: This standard normalizes matrix effects and extraction recovery variations.
    
  • Organic Quenching & Precipitation: Add 150 µL of ice-cold Acetonitrile/Ethanol (1:1, v/v) to the aliquot. Causality: Organic solvents instantly denature proteases to halt degradation while keeping the modified peptide highly soluble, avoiding the co-precipitation losses seen with TCA[4].

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the denatured serum proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the ratio of the intact test peptide against the heavy internal standard.

AssayWorkflow S1 1. Matrix Incubation Peptide + Human Serum @ 37°C S2 2. Kinetic Sampling Aliquots at 0, 1, 2, 4, 8, 24 hrs S1->S2 S3 3. Internal Standard Addition Spike Isotopically Labeled Control S2->S3 S4 4. Organic Precipitation MeCN/EtOH (Avoids Acid Co-precipitation) S3->S4 S5 5. LC-MS/MS Quantification MRM Analysis of Intact Peptide S4->S5

Caption: Self-validating workflow for serum stability evaluation using organic precipitation and LC-MS/MS.

Conclusion

The incorporation of Boc-3-(2-quinoxalyl)-DL-Ala-OH into peptide sequences represents a highly effective strategy for overcoming proteolytic liabilities in drug development. Experimental comparisons clearly indicate that the quinoxaline side chain provides a superior protective envelope compared to simple stereochemical inversion (D-amino acids) or purely hydrophobic bulk (Naphthylalanine). When evaluated using rigorously controlled, self-validating organic precipitation assays, Qal-modified peptides demonstrate exceptional systemic half-lives, making them ideal candidates for next-generation therapeutics.

References

1.[1] Title: Enzymatic Degradation Studies: Assessing Peptide Stability Source: Verified Peptides URL: [Link]

2. Title: Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum Source: National Institutes of Health (NIH) / PMC URL: [Link]

3.[3] Title: Enzymatic stability characterization in the presence of serum protease of peptides and lipopeptides Source: ResearchGate URL: [Link]

4.[2] Title: Rationally Modified Antimicrobial Peptides from the N-Terminal Domain of Human RNase 3 Show Exceptional Serum Stability Source: Repositori UPF URL: [Link]

5.[4] Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Boc-3-(2-quinoxalyl)-DL-Ala-OH

As a Senior Application Scientist, I have designed this comprehensive operational and safety guide for handling Boc-3-(2-quinoxalyl)-DL-Ala-OH (CAS: 833472-99-4). This unnatural amino acid derivative is a critical buildi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational and safety guide for handling Boc-3-(2-quinoxalyl)-DL-Ala-OH (CAS: 833472-99-4). This unnatural amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) for introducing quinoxaline pharmacophores. However, its specific physicochemical properties—namely its classification as a combustible solid and its severe aquatic toxicity—demand rigorous, field-proven handling protocols.

This guide provides a self-validating framework for integrating this compound into your Boc-SPPS workflows safely and efficiently.

Physicochemical & Hazard Profile

Before handling the compound, personnel must understand the physical constraints and regulatory classifications that dictate the required safety measures.

Property / HazardValue / ClassificationOperational Implication
Chemical Name Boc-3-(2-quinoxalyl)-DL-Ala-OHBulky side-chain requires optimized coupling times.
CAS Number 833472-99-4Unique identifier for SDS verification.
Molecular Weight 317.34 g/mol Required for precise stoichiometric calculations.
Storage Temperature −20°CMust be equilibrated to room temp before opening to prevent moisture condensation.
Storage Class 11 (Combustible Solids)Strict anti-static measures required during weighing.
Water Hazard Class WGK 3 (Highly hazardous)Absolute prohibition on sink disposal; requires specialized waste segregation.

Personal Protective Equipment (PPE) Matrix

The following PPE is non-negotiable when handling the neat powder or concentrated solutions. The causality behind each requirement is rooted in the compound's specific hazard profile.

  • Respiratory Protection: N95 respirator (US) or FFP2 (EU).

    • Causality: As a Class 11 combustible solid, the fine powder can easily aerosolize. Inhalation of unnatural amino acid dust causes acute respiratory irritation and potential unknown systemic toxicity.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Provides a sufficient barrier against the solid powder and offers incidental splash protection against standard SPPS solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Eye Protection: ANSI Z87.1 compliant safety goggles.

    • Causality: Protects the ocular mucosa from airborne particulates during transfer and from chemical splashes during the highly exothermic activation phase.

  • Body Protection: 100% cotton or flame-resistant laboratory coat.

    • Causality: Synthetic fabrics generate static electricity, which poses an ignition risk when handling combustible dusts.

Operational Workflow: Activation & Coupling Protocol

To ensure both operator safety and high-yield peptide synthesis, follow this step-by-step methodology. This protocol utilizes in situ activation to prevent racemization of the DL-stereocenter while minimizing the handling of dry powder.

Step 1: Thermal Equilibration Remove the sealed vial of Boc-3-(2-quinoxalyl)-DL-Ala-OH from −20°C storage. Place it in a desiccator for 30–45 minutes until it reaches ambient temperature. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water will violently quench the activated ester during the coupling phase, leading to synthesis failure.

Step 2: Anti-Static Weighing Don all required PPE (N95, goggles, nitrile gloves). Inside a certified chemical fume hood, weigh the required mass (typically 1.5 to 3.0 equivalents relative to the resin loading) using an anti-static polymeric weigh boat.

Step 3: Solvation and Activation Transfer the powder to a dry, inert reaction vial. Add DMF to achieve a concentration of 0.5 M.

  • Add an equimolar amount of 1-Hydroxybenzotriazole (HOBt) to the solution and swirl until dissolved[1].

  • Add 1.0 equivalent of N,N'-Diisopropylcarbodiimide (DIC)[1].

  • Allow the mixture to stand for 10 minutes. Causality: Pre-activation with HOBt forms a highly reactive, yet stable, OBt-ester. This suppresses the formation of oxazolone intermediates, thereby preventing the racemization of the amino acid during coupling.

Step 4: Resin Coupling & Verification Transfer the activated solution to the SPPS reaction vessel containing the deprotected peptide resin. Agitate via nitrogen bubbling for 2–4 hours[2]. Self-Validation: Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample. A colorless/yellow bead confirms complete coupling. A blue bead indicates unreacted amines, necessitating a second coupling cycle[2].

Downstream Hazard: HF Cleavage Warning

Because this compound utilizes Boc-protection chemistry, downstream global deprotection and resin cleavage will require the use of anhydrous Hydrogen Fluoride (HF)[3].

  • The Hazard: Liquid anhydrous HF is exceptionally dangerous. It penetrates tissue deeply and binds intracellular calcium and magnesium, leading to rapid, fatal hypocalcemia and severe tissue necrosis[4].

  • Safety Protocol: HF cleavage must only be performed in a specialized, closed-system Kel-F/Teflon HF apparatus[5].

  • Emergency Response: 2.5% Calcium gluconate gel must be immediately accessible on the benchtop to neutralize dermal exposure prior to emergency medical transport[3].

Waste Segregation and Disposal Plan

Due to its WGK 3 (Highly hazardous to water) classification, improper disposal of Boc-3-(2-quinoxalyl)-DL-Ala-OH carries severe environmental and legal consequences.

  • Solid Waste: Contaminated weigh boats, empty reagent vials, and used PPE (especially N95 masks) must be collected in a rigid, sealable hazardous waste drum.

  • Liquid Effluents: All DMF and DCM wash steps following the coupling of this amino acid will contain residual WGK 3 material. These must be segregated into a dedicated "Halogenated / Toxic Liquid Waste" carboy.

  • Spill Mitigation: If the powder spills, do not dry sweep , as this will aerosolize the combustible dust. Mist the powder lightly with isopropanol to suppress dust generation, wipe it up with absorbent bench pads, and place the pads directly into the solid waste drum.

  • Final Disposal: Label all containers clearly with WGK 3 environmental hazard warnings. Disposal must be executed via high-temperature incineration by a certified hazardous waste contractor.

Process Visualization

Workflow N1 1. PPE Donning & Prep (N95, Nitrile, Goggles) N2 2. Weighing (Anti-static, Fume Hood) N1->N2 Equilibrate from -20°C N3 3. Solvation & Activation (DMF, HOBt/DIC) N2->N3 Transfer to Vessel N4 4. Resin Coupling (Boc-SPPS Reactor) N3->N4 Add to Resin N5 5. HF Cleavage (EXTREME HAZARD) N4->N5 Post-Synthesis N6 6. Waste Segregation (WGK 3 Compliance) N4->N6 Solvent Effluents N5->N6 Scavenger Waste N7 7. High-Temp Incineration N6->N7 Certified Disposal

Operational workflow for handling Boc-3-(2-quinoxalyl)-DL-Ala-OH in solid-phase peptide synthesis.

References

  • Title: Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Source: Nature Protocols (Muttenthaler et al., 2015). URL: [Link]

  • Title: Attaching the first amino acid to a resin (HOBt/DIC Activation). Source: Peptides.com. URL: [Link]

Sources

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